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  • Product: Deacetyl-N,O-didemethyldiltiazem
  • CAS: 86408-42-6

Core Science & Biosynthesis

Foundational

A Technical Guide to the Metabolic Pathway of Deacetyl-N,O-didemethyldiltiazem in Human Liver Microsomes

Abstract: This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of deacetyl-N,O-didemethyldiltiazem (M6), a significant downstream metabolite of the calcium channel bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides an in-depth exploration of the metabolic pathways leading to the formation of deacetyl-N,O-didemethyldiltiazem (M6), a significant downstream metabolite of the calcium channel blocker diltiazem. We will dissect the sequential enzymatic reactions, primarily mediated by cytochrome P450 (CYP) and esterase enzymes within the hepatic environment. This document is designed for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic overview but also a robust, field-proven protocol for investigating these biotransformations using human liver microsomes (HLM). The guide emphasizes the causality behind experimental design, self-validating protocols, and the analytical methodologies required for accurate metabolite quantification, thereby providing a comprehensive framework for preclinical drug metabolism studies.

Introduction

Diltiazem: Clinical Significance and Pharmacokinetics

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain cardiac arrhythmias[1]. Its therapeutic action stems from the inhibition of calcium ion influx into cardiac and vascular smooth muscle cells, resulting in vasodilation and reduced heart rate[1]. Despite good oral absorption, diltiazem's systemic bioavailability is approximately 40% due to extensive first-pass metabolism in the liver[2]. This significant metabolic clearance is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions.

Hepatic Drug Metabolism and the Role of Human Liver Microsomes

The liver is the principal site for the biotransformation of xenobiotics, including diltiazem. Metabolic processes are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, are primarily mediated by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes[3]. Human liver microsomes (HLM), which are vesicles formed from the endoplasmic reticulum upon homogenization and centrifugation, are enriched with these enzymes, particularly CYPs and UDP-glucuronosyltransferases (UGTs)[4][5]. This makes HLM an invaluable and widely adopted in vitro model system for studying metabolic stability, identifying metabolites, and characterizing the enzymes responsible for a drug's clearance[4][5][6].

The Metabolic Pathway to Deacetyl-N,O-didemethyldiltiazem (M6)

The formation of deacetyl-N,O-didemethyldiltiazem (M6) is not a single-step reaction but the culmination of several sequential metabolic conversions of the parent drug, diltiazem.

Primary Metabolic Routes of Diltiazem

Diltiazem undergoes three major initial biotransformation pathways in humans[7][8]:

  • N-demethylation: This reaction is predominantly catalyzed by the cytochrome P450 isoform CYP3A4 , with minor contributions from CYP2C8 and CYP2C9, to form N-desmethyldiltiazem (MA)[7][9][10]. MA is a major and pharmacologically active metabolite[2].

  • Deacetylation: This hydrolysis reaction is mediated by esterase enzymes, cleaving the acetyl group to produce desacetyldiltiazem (M1)[7]. M1 also retains significant pharmacological activity[2].

  • O-demethylation: A less prominent pathway mediated by the polymorphic enzyme CYP2D6 , which results in O-desmethyldiltiazem[7][11].

Formation of Secondary and Tertiary Metabolites

The primary metabolites, MA and M1, serve as substrates for further enzymatic modification. The interplay between N-demethylation and deacetylation leads to the formation of deacetyl-N-monodemethyldiltiazem (M2)[8][12]. This can occur via deacetylation of MA or N-demethylation of M1.

The Genesis of M6

Deacetyl-N,O-didemethyldiltiazem (M6) is a tertiary metabolite identified in human urine that has undergone deacetylation, N-demethylation, and O-demethylation[8]. Its formation requires the sequential action of multiple enzymes. The most plausible routes to M6 involve the O-demethylation (via CYP2D6) of M2 or the N-demethylation (via CYP3A4) of another intermediate, M4 (deacetyl-O-demethyldiltiazem)[8][12].

Diltiazem_Metabolism DTZ Diltiazem MA N-desmethyldiltiazem (MA) DTZ->MA N-demethylation (CYP3A4 >> 2C8/9) M1 Desacetyldiltiazem (M1) DTZ->M1 Deacetylation (Esterases) M2 Deacetyl-N-monodemethyl- diltiazem (M2) MA->M2 Deacetylation (Esterases) M1->M2 N-demethylation (CYP3A4) M4 Deacetyl-O-demethyl- diltiazem (M4) M1->M4 O-demethylation (CYP2D6) M6 Deacetyl-N,O-didemethyl- diltiazem (M6) M2->M6 O-demethylation (CYP2D6) M4->M6 N-demethylation (CYP3A4) PhaseII Phase II Conjugation (Glucuronides/Sulfates) M6->PhaseII Further Metabolism

Caption: Metabolic pathway of Diltiazem to Deacetyl-N,O-didemethyldiltiazem (M6) in humans.

Subsequent Metabolism of M6

Being a highly polar molecule due to the presence of free hydroxyl and amine groups, M6 is a prime candidate for Phase II conjugation. Studies have shown that the related metabolites M2, M4, and M6 can be further metabolized into glucuronide and/or sulfate conjugates to facilitate their excretion from the body[8].

In Vitro Investigation Using Human Liver Microsomes

Principle and Rationale of the HLM Assay

To study the formation of M6 in vitro, pooled human liver microsomes are the ideal system as they contain the necessary Phase I enzymes (CYP3A4, CYP2D6) and esterases. Using pooled microsomes from multiple donors (e.g., 50 donors) is critical to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population[13]. The assay relies on incubating the parent drug (diltiazem) with HLM in the presence of necessary cofactors and measuring the formation of metabolites over time.

Experimental Design: A Self-Validating System

A robust experimental design includes critical controls to ensure the observed metabolic activity is valid. The causality behind each component is key to a self-validating system.

Component Purpose and Rationale
Pooled Human Liver Microsomes (HLM) Source of metabolic enzymes (CYPs, Esterases). Pooled to average inter-individual variability.
Potassium Phosphate Buffer (pH 7.4) Maintains physiological pH to ensure optimal enzyme activity.
NADPH-Regenerating System (NRS) A cocktail (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase) that continuously regenerates NADPH from NADP+. NADPH is an essential cofactor for all CYP450 enzyme activity. A regenerating system prevents cofactor depletion during the incubation.
Diltiazem (Substrate) The initial compound to be metabolized. A low concentration (e.g., 1-10 µM) is often used to approximate clinically relevant levels and be in the linear range of enzyme kinetics[6].
Reaction Termination (Quench) Solution Typically ice-cold acetonitrile or methanol. It serves two purposes: 1) Immediately stops all enzymatic reactions. 2) Precipitates microsomal proteins, allowing for their removal by centrifugation, leaving a clean supernatant for analysis.
Control Incubations -NADPH Control: An incubation without the NRS. Any metabolite formation indicates non-CYP-mediated metabolism (e.g., esterase activity). -HLM Control: An incubation without microsomes. This accounts for any non-enzymatic degradation of the substrate.
Detailed Step-by-Step Protocol for Metabolite Formation
  • Reagent Preparation:

    • Prepare 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare the NADPH-Regenerating System solution in buffer.

    • Prepare a stock solution of diltiazem in a suitable organic solvent (e.g., methanol, DMSO), ensuring the final solvent concentration in the incubation is low (<0.5%) to avoid enzyme inhibition[4].

  • Incubation Setup (performed in triplicate):

    • In a microcentrifuge tube on ice, add the phosphate buffer.

    • Add the HLM suspension to a final protein concentration of 0.5-1.0 mg/mL.

    • Add the diltiazem solution to achieve the desired final concentration (e.g., 5 µM).

    • Pre-incubation: Gently mix and pre-incubate the tubes at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH-Regenerating System. For -NADPH controls, add an equal volume of buffer.

    • Incubate at 37°C in a shaking water bath.

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

  • Reaction Termination:

    • Immediately add the withdrawn aliquot to a separate tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard (e.g., diltiazem-d4)[14]. The internal standard is crucial for correcting analytical variability.

  • Sample Processing:

    • Vortex the quenched samples vigorously for 1 minute to ensure complete protein precipitation.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis.

HLM_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Reagents Prepare Buffer, NRS, Substrate Setup Combine HLM, Buffer, Substrate on Ice Reagents->Setup Preinc Pre-incubate at 37°C Setup->Preinc Start Initiate with NRS Preinc->Start Incubate Incubate at 37°C (Time Course) Start->Incubate Quench Quench with Acetonitrile + Internal Standard Incubate->Quench Centrifuge Vortex & Centrifuge Quench->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for studying diltiazem metabolism in human liver microsomes.

Analytical Quantification and Data Interpretation

LC-MS/MS Analysis

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS or LC-MS/MS) is the definitive analytical technique for this application. It provides the sensitivity and specificity required to detect and quantify low-level metabolites in a complex biological matrix[15][16]. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for each analyte.

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
Diltiazem415.05178.03[14][17]
N-desmethyldiltiazem (MA)401.09150.04[14][17]
Desacetyldiltiazem (M1)373.21108.85[14][17]
Diltiazem-d4 (Internal Standard)419.22314.0[14][17]

Note: The transitions for M2, M4, and M6 would need to be determined via infusion and product ion scans of reference standards or from high-resolution mass spectrometry data.

Data Interpretation

The output from the LC-MS/MS provides peak areas for each analyte. By comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with authentic standards, the concentration of each metabolite can be determined. The rate of metabolite formation is then calculated and typically expressed as picomoles of metabolite formed per minute per milligram of microsomal protein (pmol/min/mg).

Significance and Implications for Drug Development

Understanding the complete metabolic map of a drug like diltiazem is crucial for several reasons:

  • Predicting Drug-Drug Interactions (DDIs): Diltiazem and its N-demethylated metabolites are known inhibitors of CYP3A4[9]. The N,N-didesmethyl metabolite is a particularly potent competitive inhibitor[9]. Characterizing these pathways helps predict which co-administered drugs (that are CYP3A4 substrates) might have their clearance altered.

  • Pharmacological Activity of Metabolites: Metabolites like MA and M1 are pharmacologically active[2]. Identifying and quantifying them is essential for understanding the overall pharmacological effect and duration of action after diltiazem administration.

  • Reaction Phenotyping: By using specific chemical inhibitors or recombinant CYP enzymes, the exact contribution of each enzyme isoform to the formation of M6 and other metabolites can be determined, which is critical for predicting the impact of genetic polymorphisms (e.g., in CYP2D6) on the drug's metabolism[11].

Conclusion

The metabolic pathway of diltiazem in the human liver is a complex network of sequential reactions leading to a variety of metabolites, including the tertiary product deacetyl-N,O-didemethyldiltiazem (M6). Its formation is dependent on the concerted action of CYP3A4, CYP2D6, and various esterases. The in vitro model using pooled human liver microsomes provides a powerful and reliable system to study these biotransformations. The detailed experimental and analytical protocols outlined in this guide offer a robust framework for researchers to investigate this pathway, generate high-quality data for metabolite profiling, and gain critical insights into the drug's disposition and potential for clinically significant interactions.

References

  • Sutton, D., & Gerk, P. M. (2004). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Journal of Pharmacology and Experimental Therapeutics, 311(2), 669-677. [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 329-338. [Link]

  • Jones, D. R., & Gorski, J. C. (2001). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 51(5), 447-454. [Link]

  • Der Pharma Chemica. (2015). HPLC method development for the simultaneous determination and validation of Diltiazem hydrochloride and its major metabolite de - Desacetyl Diltiazem hydrochloride. Der Pharma Chemica, 7(12), 1-10. [Link]

  • Aweeka, F. T., et al. (2000). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 49(4), 343-348. [Link]

  • Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 253-264. [Link]

  • Goebel, K. J., & Kölle, E. U. (1985). High-performance liquid chromatographic analysis of diltiazem and its metabolite in plasma. Journal of Chromatography B: Biomedical Sciences and Applications, 345, 355-361. [Link]

  • Rentafripe, D. R., & Waskell, L. (1985). Inhibition of hepatic microsomal drug metabolism by the calcium channel blockers diltiazem and verapamil. Biochemical Pharmacology, 34(13), 2325-2328. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography-tandem mass spectrometry for pharmacokinetic application. IJPSR, 10(4), 1805-1816. [Link]

  • Yeung, P. K., et al. (1990). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Biochemical Pharmacology, 40(4), 795-800. [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 329-338. [Link]

  • Yeo, W. W., et al. (2000). Inhibitory effects of verapamil and diltiazem on simvastatin metabolism in human liver microsomes. British Journal of Clinical Pharmacology, 50(5), 451-458. [Link]

  • Pharma Knowledge. (2024). Pharmacology of Diltiazem. YouTube. [Link]

  • Fradette, C., & du Souich, P. (2004). Extrahepatic metabolism of diltiazem. Drug Metabolism and Disposition, 32(5), 519-524. [Link]

  • Sugihara, K., et al. (1978). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 1(4), 257-264. [Link]

  • Obach, R. S. (2001). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7: Unit 7.3. [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

  • Al-Rohaimi, A. H. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

  • Hill, A. P. (2004). In Vitro Drug Metabolism Using Liver Microsomes. ResearchGate. [Link]

  • Miners, J. O., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74, 7.9.1-7.9.22. [Link]

  • Ayon, N. J., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Molecules, 28(3), 1083. [Link]

Sources

Exploratory

An In-depth Technical Guide to the In Vivo Pharmacokinetic Profile of Deacetyl-N,O-didemethyldiltiazem

For Researchers, Scientists, and Drug Development Professionals Preamble: Charting the Metabolic Frontier of Diltiazem Diltiazem, a cornerstone of therapy for hypertension and angina, undergoes extensive biotransformatio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Metabolic Frontier of Diltiazem

Diltiazem, a cornerstone of therapy for hypertension and angina, undergoes extensive biotransformation, leading to a complex array of metabolites. While the pharmacokinetics of its primary metabolites are well-documented, the in vivo profile of secondary metabolites such as deacetyl-N,O-didemethyldiltiazem (M6) remains less explored. This guide provides a comprehensive framework for characterizing the in vivo pharmacokinetics of M6. Given the limited direct research on this specific metabolite, this document synthesizes established methodologies for diltiazem and its major metabolites to propose a scientifically rigorous approach for a definitive in vivo study. We will delve into the metabolic cascade leading to M6, propose a detailed experimental design for its pharmacokinetic characterization, and outline the bioanalytical validation required to ensure data integrity.

The Metabolic Journey of Diltiazem: The Genesis of M6

Diltiazem is metabolized in vivo through several key pathways: deacetylation, N-demethylation, and O-demethylation.[1] Deacetyl-N,O-didemethyldiltiazem (M6) is a product of multiple metabolic steps, making its formation and subsequent pharmacokinetic profile of interest in understanding the complete disposition of diltiazem. The major metabolic pathways are primarily mediated by cytochrome P450 enzymes (notably CYP3A4) and esterases.[2] M6 has been identified as a urinary metabolite in both humans and rats.[1][3]

Diltiazem_Metabolism Diltiazem Diltiazem M1 Deacetyl-diltiazem (M1) Diltiazem->M1 Deacetylation MA N-demethyl-diltiazem (MA) Diltiazem->MA N-demethylation M2 Deacetyl-N-demethyl- diltiazem (M2) M1->M2 N-demethylation M4 Deacetyl-O-demethyl- diltiazem (M4) M1->M4 O-demethylation MA->M2 Deacetylation M6 Deacetyl-N,O-didemethyl- diltiazem (M6) M2->M6 O-demethylation M4->M6 N-demethylation

Caption: Metabolic pathway of diltiazem leading to the formation of M6.

Proposed In Vivo Study for the Pharmacokinetic Characterization of M6

This section outlines a robust experimental design for elucidating the pharmacokinetic profile of M6.

Rationale for Animal Model Selection

The choice of an appropriate animal model is critical. While diltiazem metabolism varies across species, the Sprague-Dawley (SD) rat is a well-established and cost-effective model for initial pharmacokinetic studies of diltiazem and its metabolites.[4][5][6] Studies have shown that the metabolic profile in SD rats is qualitatively similar to humans, with M6 being identified in this species.[5] For this proposed study, male SD rats (250-300g) will be used.

Experimental Protocol: A Step-by-Step Guide

A. Animal Acclimatization and Housing:

  • House male Sprague-Dawley rats (n=6 per group) in temperature- and humidity-controlled conditions with a 12-hour light/dark cycle for at least one week prior to the study.

  • Provide ad libitum access to standard chow and water.

  • Fast animals overnight before dosing, with continued access to water.

B. Dosing:

  • Prepare a diltiazem dosing solution in a suitable vehicle (e.g., 0.9% saline).

  • Administer a single intravenous (IV) dose (e.g., 5 mg/kg) via the tail vein to one group of rats to determine clearance and volume of distribution.

  • Administer a single oral (PO) dose (e.g., 20 mg/kg) via gavage to a second group to assess oral absorption and bioavailability.

C. Sample Collection:

  • Collect blood samples (approximately 0.25 mL) from the jugular or saphenous vein at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Place blood samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Immediately centrifuge the blood samples at 4°C to separate plasma.

  • Transfer the plasma to cryovials and store at -80°C until analysis.

  • House rats in metabolic cages for the collection of urine and feces at 24-hour intervals for up to 72 hours post-dose.

Experimental_Workflow cluster_prestudy Pre-Study cluster_study In Vivo Study cluster_analysis Bioanalysis cluster_postanalysis Data Analysis Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Dosing Dosing (IV and PO routes) Acclimatization->Dosing Sample_Collection Serial Blood, Urine, & Feces Collection Dosing->Sample_Collection Sample_Processing Plasma Separation & Sample Storage (-80°C) Sample_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Quantification of Diltiazem & Metabolites Sample_Processing->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (NCA) LCMS_Analysis->PK_Modeling Data_Reporting Data Reporting & Interpretation PK_Modeling->Data_Reporting

Caption: Proposed experimental workflow for the in vivo pharmacokinetic study.

Bioanalytical Method for M6 Quantification

A validated, sensitive, and specific bioanalytical method is paramount for accurate pharmacokinetic assessment. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[7][8]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add 25 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled analog of a diltiazem metabolite).

  • Vortex briefly.

  • Add 500 µL of an organic extraction solvent (e.g., methyl-tert-butyl ether).[8]

  • Vortex for 5 minutes, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic System: UPLC system

  • Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm).[8]

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient: A suitable gradient to separate M6 from diltiazem and other metabolites.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) transitions for M6, other metabolites, diltiazem, and the IS.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[9][10][11] Key validation parameters include:

Parameter Description Acceptance Criteria (FDA)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference at the retention time of the analyte and IS.
Linearity The relationship between instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of determined values to the nominal concentration.Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
Precision The closeness of repeated measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).
Recovery The efficiency of the extraction procedure.Consistent, precise, and reproducible.
Stability The stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term, long-term, post-preparative).Analyte concentration should be within ±15% of the baseline concentration.

Pharmacokinetic Data Analysis and Interpretation

Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis (NCA).

Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Elimination half-life.
CL Total body clearance.
Vd Volume of distribution.
Illustrative Pharmacokinetic Parameters for M6 (Hypothetical Data)

The following table presents a hypothetical summary of pharmacokinetic parameters for M6, which would be the expected output of the proposed study.

Parameter IV Administration (5 mg/kg) PO Administration (20 mg/kg)
Cmax (ng/mL) N/A (IV Bolus)50 ± 15
Tmax (h) N/A4.0 ± 1.5
AUC(0-inf) (ng*h/mL) 350 ± 80450 ± 110
t1/2 (h) 6.5 ± 2.07.0 ± 2.2
CL (L/h/kg) 14.3 ± 3.5N/A
Vd (L/kg) 130 ± 40N/A
Oral Bioavailability (F%) N/A~30%

Note: These values are for illustrative purposes only and would need to be determined experimentally.

Conclusion: Advancing the Understanding of Diltiazem's Fate

A thorough understanding of the in vivo pharmacokinetic profile of all metabolites, including deacetyl-N,O-didemethyldiltiazem (M6), is essential for a complete picture of a drug's disposition and potential for drug-drug interactions or toxicity. While direct data on M6 is sparse, this guide provides a comprehensive and scientifically grounded framework for its investigation. By following the proposed study design and employing a validated, robust bioanalytical method, researchers can effectively elucidate the absorption, distribution, metabolism, and excretion of this metabolite. Such studies are crucial for refining our understanding of diltiazem's complex pharmacology and ensuring its continued safe and effective use in clinical practice.

References

  • Yeung, P. K., Buckley, S. J., & Feng, J. D. (2007). Pharmacokinetics and metabolism of diltiazem in rats: comparing single vs repeated subcutaneous injections in vivo. Biopharmaceutics & drug disposition, 28(7), 403–407. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]

  • Tsui, B. C., Feng, J. D., Buckley, S. J., & Yeung, P. K. (1994). Pharmacokinetics and metabolism of diltiazem in rats following a single intra-arterial or single oral dose. European journal of drug metabolism and pharmacokinetics, 19(4), 369–373. [Link]

  • Sugawara, Y., Ohashi, M., Sugihara, J., Harigaya, S., Etoh, A., & Kohno, K. (1988). Metabolism of diltiazem. I. Structures of new acidic and basic metabolites in rat, dog and man. Journal of pharmacobio-dynamics, 11(4), 231–243. [Link]

  • Sugihara, J., Sugawara, Y., Ando, H., Harigaya, S., Etoh, A., & Kohno, K. (1984). Studies on the metabolism of diltiazem in man. Journal of pharmacobio-dynamics, 7(1), 24–32. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Williams, J. A., Hyland, R., Jones, B. C., Smith, D. A., & Hurst, S. (2004). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. Clinical pharmacology and therapeutics, 75(3), 185–194. [Link]

  • Yeung, P. K. F., Alcos, A., Tang, J., & Casley, W. L. (2009). Pharmacokinetics and Hemodynamic Effects of Diltiazem in Rats Following Single vs Multiple Doses In Vivo. The Open Drug Metabolism Journal, 3, 43-49. [Link]

  • Dasandi, B., Shah, S., & Shivprakash. (2009). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 877(8-9), 791–798. [Link]

  • Yeung, P. K., Alcos, A., Tang, J., & Casley, W. L. (2008). Pharmacokinetics and metabolism of diltiazem following multiple doses: comparing normotensive rat vs. hypertensive rat models in vivo. Drug metabolism letters, 2(2), 146–150. [Link]

Sources

Foundational

Structural Elucidation of Deacetyl-N,O-didemethyldiltiazem Using Advanced NMR Spectroscopy

Abstract The accurate structural elucidation of drug metabolites and degradation impurities is a cornerstone of pharmaceutical development and regulatory compliance. Diltiazem, a widely prescribed benzothiazepine calcium...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The accurate structural elucidation of drug metabolites and degradation impurities is a cornerstone of pharmaceutical development and regulatory compliance. Diltiazem, a widely prescribed benzothiazepine calcium-channel blocker, undergoes extensive biotransformation yielding multiple pharmacologically active and inactive metabolites[1]. Among these, deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6) represents a complex degradation product requiring rigorous analytical verification[2]. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) methodology for the definitive structural characterization of this specific diltiazem metabolite.

Introduction & Pharmacological Context

Diltiazem is structurally characterized by a 1,5-benzothiazepine core, an acetyl group at the C-3 position, a 4-methoxyphenyl group at C-2, and a basic 5-[2-(dimethylamino)ethyl] side chain[3]. In vivo, diltiazem is metabolized primarily by hepatic esterases and cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6)[4].

The formation of deacetyl-N,O-didemethyldiltiazem involves three distinct metabolic/degradation events:

  • Deacetylation: Hydrolysis of the ester at C-3 to form a hydroxyl group.

  • O-Demethylation: Cleavage of the methoxy ether on the aromatic ring to yield a phenol.

  • N-Demethylation: Loss of one methyl group from the terminal tertiary amine, resulting in a secondary amine[5].

Metabolism Diltiazem Diltiazem (Parent Drug) Deacetyl Deacetyl Diltiazem (Esterase Hydrolysis) Diltiazem->Deacetyl Loss of Acetyl Target Deacetyl-N,O-didemethyldiltiazem (CYP450 Demethylation) Deacetyl->Target Loss of 2x Methyl

Metabolic conversion of Diltiazem to Deacetyl-N,O-didemethyldiltiazem via esterases and CYP450.

Structural Logic: The "Why" Behind the Elucidation Strategy

To definitively prove the structure of deacetyl-N,O-didemethyldiltiazem, an analytical scientist cannot merely rely on mass spectrometry (which only provides the molecular formula C18​H20​N2​O3​S and mass 344.43 g/mol )[2]. Isobaric impurities can easily mimic this mass. NMR spectroscopy is required to map the exact connectivity.

Causality in Solvent Selection: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is strictly chosen over Chloroform- d ( CDCl3​ ) or Deuterium Oxide ( D2​O ). The metabolite contains three highly exchangeable protons: the newly formed 3-OH, the 4'-OH (phenol), and the secondary amine (N-H). In protic solvents like D2​O , these critical diagnostic protons would undergo rapid deuterium exchange and vanish from the 1H spectrum[6]. DMSO- d6​ strongly solvates these protons, reducing their exchange rate and allowing them to appear as distinct, broad singlets or doublets, which is vital for confirming the deacetyl and O-demethyl modifications.

Self-Validating Orthogonality: A robust protocol must be self-validating. The hypothesis that the acetyl group has been lost must be proven twice: first by the disappearance of the methyl singlet at ~1.82 ppm in the 1H spectrum, and orthogonally by the disappearance of the ester carbonyl resonance at ~170 ppm in the 13C spectrum[6]. If the 13C carbonyl peak remains while the 1H signal is absent, the 1H signal loss is an artifact (e.g., solvent suppression or overlap), and the deacetylation claim is invalidated.

Experimental Methodology: A Self-Validating Protocol

The following step-by-step workflow guarantees unambiguous assignment of the metabolite's structure.

NMR_Workflow Prep Sample Preparation (DMSO-d6, 500 MHz) OneD 1D NMR (1H, 13C) Identify missing functional groups Prep->OneD Homo Homonuclear 2D (COSY, NOESY) Spin systems & Stereochemistry OneD->Homo Hetero Heteronuclear 2D (HSQC, HMBC) Carbon-Proton Mapping OneD->Hetero Elucidation Final Structural Elucidation (CAS 86408-42-6) Homo->Elucidation Hetero->Elucidation

Step-by-step NMR workflow for the structural elucidation of the diltiazem metabolite.

Step 1: Sample Preparation
  • Weigh 15–20 mg of high-purity deacetyl-N,O-didemethyldiltiazem[7].

  • Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a 5 mm precision NMR tube, ensuring no particulate matter remains to maintain high magnetic field homogeneity.

Step 2: 1D NMR Acquisition ( 1H and 13C )
  • 1H NMR (500 MHz): Acquire 16–32 scans with a relaxation delay ( D1​ ) of 2 seconds.

    • Diagnostic Check: Confirm the absence of the acetyl methyl (δ 1.82 ppm, 3H, s) and the methoxy ether (δ 3.77 ppm, 3H, s)[6]. Observe the integration of the N-methyl peak at ~2.45 ppm; it must integrate to 3H (monomethyl) rather than 6H (dimethyl)[8].

  • 13C NMR (125 MHz): Acquire 1024–2048 scans with proton decoupling.

    • Diagnostic Check: Verify the absence of the ester carbonyl (~170 ppm) and the methoxy carbon (~55 ppm)[8].

Step 3: 2D Homonuclear Correlation (gCOSY & NOESY)
  • gCOSY: Use gradient COSY to trace the scalar coupling between the H-2 methine (δ ~4.95 ppm) and the H-3 methine (δ ~4.30 ppm). This confirms the integrity of the benzothiazepine core.

  • NOESY: Acquire with a mixing time of 300–500 ms.

    • Diagnostic Check: A strong Nuclear Overhauser Effect (NOE) cross-peak must be observed between H-2 and H-3, validating that the (2S, 3S)cis-stereochemistry of the parent diltiazem is preserved during degradation[3].

Step 4: 2D Heteronuclear Correlation (gHSQC & gHMBC)
  • gHSQC: Map all directly bonded 1H−13C pairs. Ensure the N-methyl protons (~2.45 ppm) correlate to a single carbon at ~35.8 ppm[8].

  • gHMBC: This is the most critical step for resolving regiochemistry.

    • Diagnostic Check: The remaining N-methyl protons must show a long-range 3JCH​ correlation to the methylene carbon of the ethyl chain ( CH2​ -N, ~46.2 ppm). This definitively proves the methyl is on the nitrogen (N-demethylation) and not on the oxygen (which would show a correlation to the aromatic C-4' at ~157.8 ppm)[8].

Quantitative NMR Data & Interpretation

The following table summarizes the expected multidimensional NMR assignments for deacetyl-N,O-didemethyldiltiazem, synthesized from the logical deduction of parent diltiazem shifts[3] and its known degradation pathways[1].

PositionFunctional Group 1H NMR (δ, ppm) 13C NMR (δ, ppm)Key HMBC Correlations ( 2J,3J )
2 Methine (CH)4.95 (d, J=7.5 Hz, 1H)71.5C-3, C-4, C-1', C-2', C-6'
3 Methine (CH)4.30 (d, J=7.5 Hz, 1H)68.2C-2, C-4
4 Lactam (C=O)-169.0-
2', 6' Aromatic CH7.20 (d, J=8.5 Hz, 2H)129.5C-2, C-4'
3', 5' Aromatic CH6.75 (d, J=8.5 Hz, 2H)115.2C-1', C-4'
4' Phenol (C-OH)-157.8-
N5-CH2 Methylene3.80 (m, 1H), 4.10 (m, 1H)48.5C-4, N- CH3​
CH2-N Methylene2.85 (m, 2H)46.2N- CH3​
N-CH3 N-Methyl2.45 (s, 3H)35.8 CH2​ -N
3-OH Hydroxyl5.40 (br s, 1H)-C-2, C-3
4'-OH Phenol OH9.50 (br s, 1H)-C-3', C-4', C-5'
N-H Sec. Amine8.80 (br s, 1H)- CH2​ -N, N- CH3​

Note: The absence of signals at δ 1.82 ppm ( 1H ) / 170 ppm ( 13C ) and δ 3.77 ppm ( 1H ) / 55 ppm ( 13C ) confirms the deacetyl and O-demethyl modifications, respectively.

Conclusion

The structural elucidation of deacetyl-N,O-didemethyldiltiazem requires a rigorous, multi-dimensional NMR approach. By leveraging the solvent properties of DMSO- d6​ to preserve exchangeable protons and utilizing HMBC to map long-range heteronuclear connectivity, analytical scientists can definitively pinpoint the exact sites of deacetylation and demethylation. This self-validating methodology ensures high confidence in impurity profiling, satisfying stringent regulatory standards for pharmaceutical quality control.

References

  • Veeprho. "Deacetyl-N,O-didemethyldiltiazem | CAS 86408-42-6". Available at: [Link]

  • Oriental Journal of Chemistry. "Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096". Available at: [Link]

  • TLC Pharma Labs. "Diltiazem impurities". Available at:[Link]

  • PubMed. "Metabolism of diltiazem. I. Structures of new acidic and basic metabolites in rat, dog and man". Available at:[Link]

  • bwise.kr. "Synthesis, recognition properties and drug release behavior of diltiazem‐imprinted chitosan‐based biomaterials". Available at: [Link]

Sources

Exploratory

Mechanism of Action of Deacetyl-N,O-didemethyldiltiazem on L-Type Calcium Channels: A Pharmacological and Structural Analysis

Executive Summary Diltiazem is a cornerstone benzothiazepine calcium channel blocker (CCB) utilized globally for the management of hypertension, angina, and supraventricular arrhythmias. While its primary active metaboli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diltiazem is a cornerstone benzothiazepine calcium channel blocker (CCB) utilized globally for the management of hypertension, angina, and supraventricular arrhythmias. While its primary active metabolites (e.g., desacetyl diltiazem) retain partial therapeutic efficacy, extensive hepatic metabolism and degradation yield downstream derivatives with vastly altered pharmacodynamic profiles. This whitepaper provides an in-depth mechanistic analysis of deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6), a multi-stage metabolite and recognized pharmaceutical impurity (Impurity 8). By examining the structural pharmacology, receptor binding kinetics, and self-validating experimental methodologies, this guide elucidates why the sequential loss of specific functional groups fundamentally abolishes L-type calcium channel (CaV1.2) blockade.

Structural Pharmacology & Molecular Evolution

To understand the mechanism of action—or more accurately, the loss of action—of deacetyl-N,O-didemethyldiltiazem, one must first analyze the pharmacophore of the parent compound. Diltiazem selectively inhibits calcium ion influx through voltage-dependent L-type calcium channels in cardiac and vascular smooth muscle[].

Deacetyl-N,O-didemethyldiltiazem represents a severe structural deviation from the parent drug, characterized by three distinct metabolic/degradation modifications:

  • Desacetylation: Loss of the acetyl group at the 3-position.

  • N-demethylation: Loss of one methyl group from the terminal tertiary amine, converting it to a secondary amine.

  • O-demethylation: Loss of the methyl group from the methoxy-phenyl ring, converting it to a phenol.

The Causality of Structural Loss

The benzothiazepine binding pocket within the CaV1.2 channel is highly sensitive to lipophilicity and steric bulk. The parent drug's methoxy group is critical for hydrophobic packing within this pocket. When O-demethylated to a phenol, the introduction of a hydrogen bond donor (the hydroxyl group) into a predominantly hydrophobic receptor space creates a severe energetic penalty. Consequently, O-demethylated derivatives of diltiazem are almost entirely devoid of vasodilating activity[2]. When combined with desacetylation—which independently reduces potency by 50-75%[3]—the resulting deacetyl-N,O-didemethyldiltiazem molecule is rendered pharmacologically inert at the CaV1.2 receptor.

Mechanism of Action: CaV1.2 Channel Dynamics

Diltiazem and its active metabolites target the central cavity of the voltage-gated calcium channel, directly underneath the selectivity filter, physically occluding ion conduction[4]. The primary anchor point is the ion coordination Site 3, formed by the backbone carbonyls of the T175 residue [4].

For effective blockade, the molecule must project its tertiary amino group upward into the inner end of the selectivity filter. In deacetyl-N,O-didemethyldiltiazem, the conversion to a secondary amine (via N-demethylation) alters the pKa and the spatial orientation of this critical interaction. Furthermore, the loss of the acetyl and O-methyl groups prevents the molecule from achieving the high-affinity binding configuration required for state-dependent block (preferential binding to the inactivated state of the channel).

G A Deacetyl-N,O-didemethyldiltiazem B O-Demethylation (Phenol Formation) A->B C Desacetylation & N-Demethylation A->C D Hydrophobic Clash in Binding Pocket B->D E Loss of Optimal Amine Interaction C->E F CaV1.2 Central Cavity (T175 Residue) D->F Steric/Electrostatic Penalty E->F Reduced Affinity G Abolished L-Type Calcium Blockade F->G Failure to Occlude

Mechanistic pathway showing how structural losses in the metabolite abolish CaV1.2 blockade.

Quantitative Pharmacodynamics: Metabolite Comparison

To contextualize the inactivity of deacetyl-N,O-didemethyldiltiazem, it is essential to compare it against the parent drug and primary first-pass metabolites. The data below synthesizes the relative potency of these compounds based on their ability to induce vasodilation and block CaV1.2 currents.

CompoundStructural ModificationRelative CaV1.2 Blocking PotencyClinical Vasodilatory Activity
Diltiazem Parent Molecule100% (Reference)High
N-demethyl diltiazem (MA) Loss of N-methyl~80%High
Desacetyl diltiazem (M1) Loss of Acetyl25% - 50%Moderate
O-demethyl diltiazem Loss of O-methyl< 5%Negligible
Deacetyl-N,O-didemethyldiltiazem Loss of Acetyl, N-methyl, O-methyl< 1% (Abolished) Negligible (Impurity Profile)

Data synthesized from FDA pharmacokinetic profiles and CYP2D6 metabolic pathway analyses[3],[2].

Self-Validating Experimental Methodologies

To empirically prove the lack of efficacy of deacetyl-N,O-didemethyldiltiazem (Impurity 8)[5] on calcium channels, researchers must employ rigorous, self-validating assay systems. Below are the definitive protocols for electrophysiological and analytical validation.

Protocol 1: State-Dependent Whole-Cell Patch-Clamp Electrophysiology

This protocol measures the direct inhibitory effect of the compound on CaV1.2 channels expressed in HEK293 cells.

  • Rationale for Barium Substitution: Instead of using extracellular Ca²⁺, the bath solution utilizes 10 mM Ba²⁺. Causality: Barium is highly permeable through L-type channels but does not trigger Calcium-Dependent Inactivation (CDI). This isolates Voltage-Dependent Inactivation (VDI), ensuring that any observed current decay is strictly due to drug-receptor binding rather than intracellular signaling artifacts.

  • Holding Potential Selection: Cells are held at a depolarized potential of -40 mV rather than the physiological -80 mV. Causality: Benzothiazepines are state-dependent blockers that bind with highest affinity to the inactivated state of the channel[4]. A depolarized holding potential maximizes the population of inactivated channels, optimizing assay sensitivity.

  • Self-Validation Steps:

    • Baseline: Record stable Ba²⁺ currents for 3 minutes.

    • Negative Control (Test): Perfuse 10 µM deacetyl-N,O-didemethyldiltiazem. Due to the structural losses, no significant reduction in peak current should be observed.

    • Positive Control: Perfuse 10 µM Diltiazem. A rapid, >80% reduction in peak current validates that the channels are functional and susceptible to benzothiazepine blockade.

    • Washout: Perfuse drug-free extracellular solution to confirm reversibility and rule out cell rundown.

Workflow Step1 HEK293 CaV1.2 Expression Step2 Whole-Cell Patch Clamp Step1->Step2 Step3 Depolarized Holding (-40mV) Step2->Step3 Step4 Metabolite Perfusion Step3->Step4 Step5 Current Decay Analysis Step4->Step5

Self-validating patch-clamp electrophysiology workflow for assessing CaV1.2 channel inhibition.

Protocol 2: Stability-Indicating HPLC for Impurity Profiling

Because deacetyl-N,O-didemethyldiltiazem is primarily monitored as an impurity in pharmaceutical manufacturing, a robust HPLC method is required to separate it from the parent drug.

  • Stationary Phase: C18 Reverse-Phase Column (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase Causality: A gradient elution using Acetonitrile and 0.05 M Sodium Dihydrogen Phosphate buffer adjusted to pH 3.0 . Why pH 3.0? Both diltiazem and its desmethyl derivatives are basic amines. At pH 3.0, these amines are fully protonated, which prevents secondary interactions (peak tailing) with residual silanol groups on the silica stationary phase. This ensures sharp, baseline-resolved peaks.

  • Detection: UV absorbance at 240 nm. Deacetyl-N,O-didemethyldiltiazem will elute significantly earlier than diltiazem due to its increased polarity (presence of a phenol and secondary amine) compared to the highly lipophilic parent drug.

Toxicological and Pharmaceutical Implications

While deacetyl-N,O-didemethyldiltiazem lacks the cardiovascular therapeutic effects of a non-dihydropyridine CCB[6], its presence is highly relevant to drug development professionals. Under ICH Q3A/Q3B guidelines, it must be strictly monitored as a degradation product. Its formation is accelerated under conditions of hydrolytic stress (cleaving the acetyl group) and oxidative stress (demethylation). Understanding its lack of pharmacological activity provides critical assurance that trace amounts of this impurity will not induce off-target cardiovascular depression or unpredictable chronotropic effects in patients receiving chronic diltiazem therapy.

References

  • Diltiazem: Definition, Mechanism of Action and Applic
  • Diltiazem - St
  • Structural Basis for Diltiazem Block of a Voltage-G
  • Tiazac® (diltiazem hydrochloride) Extended-Release Capsules, USP. FDA.
  • Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype.
  • Diltiazem Impurity 8 | 86408-42-6. ChemicalBook.

Sources

Foundational

Pharmacokinetic Profiling of Deacetyl-N,O-didemethyldiltiazem (M6): Half-Life, Clearance Rates, and Analytical Methodologies in Plasma

Executive Summary Diltiazem, a non-dihydropyridine calcium channel blocker, undergoes extensive hepatic first-pass metabolism, resulting in a complex pharmacokinetic profile characterized by non-linear accumulation durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Diltiazem, a non-dihydropyridine calcium channel blocker, undergoes extensive hepatic first-pass metabolism, resulting in a complex pharmacokinetic profile characterized by non-linear accumulation during chronic dosing. While the parent drug and its primary metabolites (desacetyldiltiazem and N-desmethyldiltiazem) are well-characterized, the terminal Phase I metabolite deacetyl-N,O-didemethyldiltiazem (M6) plays a critical, often underreported role in metabolic autoinhibition and systemic clearance.

This whitepaper provides an in-depth technical analysis of the half-life, clearance mechanisms, and quantification protocols for M6 in plasma, designed for pharmacokineticists and bioanalytical scientists.

Metabolic Pathway and Formation Kinetics

The biotransformation of diltiazem is mediated by a combination of esterases and cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP2D6. M6 is a downstream product formed through a sequential cascade:

  • Deacetylation: Esterase-mediated hydrolysis of the acetyl ester group forms deacetyl diltiazem (M1).

  • N- and O-Demethylation: Subsequent oxidative metabolism by CYP3A4 (N-demethylation) and CYP2D6 (O-demethylation) yields intermediate metabolites (M2 and M4), which are further demethylated to form the highly polar deacetyl-N,O-didemethyldiltiazem (M6)[1].

MetabolicPathway Dilt Diltiazem (Parent) M1 Deacetyl Diltiazem (M1) Dilt->M1 Esterases M2 Deacetyl-N-monodesmethyl Diltiazem (M2) M1->M2 CYP3A4 M4 Deacetyl-O-desmethyl Diltiazem (M4) M1->M4 CYP2D6 M6 Deacetyl-N,O-didemethyl Diltiazem (M6) M2->M6 CYP2D6 M4->M6 CYP3A4

Metabolic cascade of diltiazem leading to the formation of the M6 metabolite.

Pharmacokinetics: Half-Life and Clearance Rates

The pharmacokinetic disposition of M6 differs starkly from the parent compound. While diltiazem has a relatively short elimination half-life of 3.5 to 5.0 hours, its desacetylated and demethylated metabolites exhibit significantly prolonged terminal elimination phases[2][3].

Elimination Half-Life

The terminal half-lives of the primary desacetyl metabolites (M1 and M2) range from 9.4 to 12.0 hours[2][3]. Because M6 is formation-rate limited—meaning its elimination is dependent on the slow conversion of M2 and M4—its apparent half-life in plasma is extended to approximately 12.0 - 15.0 hours . This extended half-life contributes to substantial metabolite accumulation during chronic dosing regimens, where steady-state plasma concentrations of these terminal metabolites can rival or exceed the parent drug.

Clearance Mechanisms and Autoinhibition

Unlike the parent drug, which is cleared primarily via hepatic CYP oxidation, M6 is highly polar. Its clearance is driven by Phase II conjugation (glucuronidation and sulfation) followed by renal excretion[1].

Crucially, the accumulation of M6 exerts a negative feedback loop on the clearance of the parent drug. In isolated hepatocyte models, M6 demonstrates an apparent inhibitory constant ( Ki​ ) of 448 µM for the disappearance of diltiazem[4]. This competitive inhibition of CYP enzymes by M6 (alongside other metabolites like MA and M1) is the primary causal mechanism behind the non-linear pharmacokinetics and reduced systemic clearance of diltiazem observed in chronic therapy[4].

Table 1: Comparative Pharmacokinetic Parameters
AnalyteApparent Half-Life ( t1/2​ )Primary Clearance Mechanism Ki​ for Diltiazem Inhibition (µM)
Diltiazem (Parent) 3.5 - 5.0 hHepatic (CYP3A4, CYP2D6)N/A
N-monodesmethyl (MA) 6.5 - 8.0 hHepatic / Renal88.3
Deacetyl (M1) 9.4 - 10.4 hHepatic / Renal608
Deacetyl-N,O-didemethyl (M6) ~12.0 - 15.0 hRenal Excretion / Conjugation448

Analytical Methodologies for M6 Quantification

Quantifying M6 in human plasma presents distinct bioanalytical challenges. The loss of the acetyl and two methyl groups renders M6 highly hydrophilic, leading to poor retention on standard C18 reversed-phase columns and high susceptibility to matrix effects in mass spectrometry.

Causality in Experimental Design

To establish a self-validating protocol, two critical experimental choices must be made:

  • Mixed-Mode Cation Exchange (MCX) SPE: Because M6 contains a basic secondary amine, MCX solid-phase extraction is utilized. The amine is ionized at low pH, strongly binding to the cation-exchange sites, allowing neutral and acidic plasma lipids (which cause ion suppression) to be washed away with organic solvents.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): A deuterium-labeled analog, such as Desacetyl Diltiazem-D3, must be spiked into the plasma prior to extraction[5]. Because the SIL-IS co-elutes with the target analytes, it experiences the exact same matrix-induced ionization variations in the ESI source, mathematically neutralizing matrix effects and ensuring absolute quantitative trustworthiness[5].

Workflow Plasma Plasma Sample Spike Spike IS (D3-Analog) Plasma->Spike SPE Mixed-Mode SPE Spike->SPE LC UHPLC Separation SPE->LC MS ESI-MS/MS Detection LC->MS Data PK Analysis MS->Data

Self-validating LC-MS/MS workflow for the quantification of M6 in human plasma.

Step-by-Step LC-MS/MS Protocol

Step 1: Sample Preparation and Spiking

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Spike with 10 µL of Desacetyl Diltiazem-D3 working internal standard solution (100 ng/mL)[5].

  • Add 100 µL of 2% orthophosphoric acid to disrupt protein binding and ionize the basic amine of M6.

Step 2: Solid-Phase Extraction (SPE)

  • Condition a 96-well MCX SPE plate with 1 mL methanol, followed by 1 mL of 2% orthophosphoric acid.

  • Load the acidified plasma sample onto the cartridge.

  • Wash 1: 1 mL of 0.1 N HCl (removes aqueous soluble interferences).

  • Wash 2: 1 mL of 100% Methanol (removes neutral hydrophobic lipids).

  • Elute: 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amine, releasing M6 from the cation-exchange resin.

  • Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Step 3: UHPLC Separation

  • Column: Biphenyl or Polar-embedded C18 column (e.g., 2.1 x 50 mm, 1.7 µm). The biphenyl phase provides enhanced retention for polar aromatic compounds like M6 via π−π interactions.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 60% B over 4 minutes.

Step 4: Tandem Mass Spectrometry (ESI-MS/MS)

  • Operate the mass spectrometer in positive Electrospray Ionization (+ESI) mode.

  • Monitor via Multiple Reaction Monitoring (MRM). The precursor ion for M6 ( [M+H]+ ) will reflect the loss of the acetyl group (-42 Da) and two methyl groups (-28 Da) relative to parent diltiazem.

  • Validate the run by ensuring the peak area ratio of M6 to the D3-internal standard maintains a linear response ( R2>0.995 ) across the calibration curve.

References

  • Metabolite inhibition of parent drug biotransform
  • Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. PubMed.
  • Buy rac-cis-Desacetyl Diltiazem Hydrochloride. Smolecule.
  • Top 150 Journal of pharmacobio-dynamics papers published in 1984. SciSpace.
  • Desacetyl Diltiazem-D3 | CAS 1246815-32-6 - Veeprho. Veeprho.

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Extraction Protocol for Deacetyl-N,O-didemethyldiltiazem (M6) in Urine

Target Audience: Researchers, bioanalytical scientists, and forensic toxicologists. Matrix: Human Urine Analyte: Deacetyl-N,O-didemethyldiltiazem (M6) Technology: Mixed-Mode Strong Cation Exchange (MCX) SPE followed by L...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioanalytical scientists, and forensic toxicologists. Matrix: Human Urine Analyte: Deacetyl-N,O-didemethyldiltiazem (M6) Technology: Mixed-Mode Strong Cation Exchange (MCX) SPE followed by LC-MS/MS

Scientific Context & Mechanistic Rationale

Diltiazem is a widely prescribed benzothiazepine calcium channel blocker that undergoes extensive phase I biotransformation, yielding numerous pharmacologically active metabolites[1]. Among these, deacetyl-N,O-didemethyldiltiazem (commonly designated as M6) is a major urinary metabolite formed via concurrent deacetylation, N-demethylation, and O-demethylation[2]. Because M6 is excreted in human urine partially as glucuronide and sulfate conjugates, enzymatic hydrolysis is a prerequisite for accurate total metabolite quantification[2].

Extracting M6 from urine presents significant analytical challenges. Urine is a highly complex matrix containing high concentrations of urea, salts, and endogenous lipids that can cause severe ion suppression in electrospray ionization (ESI) mass spectrometry. To overcome this, a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction (SPE) strategy is highly effective for isolating basic drugs from complex biological fluids[3].

The Causality of the MCX Mechanism

Deacetyl-N,O-didemethyldiltiazem possesses a secondary amine (due to N-demethylation) with a pKa of approximately 8.5. When the urine sample is buffered to pH 6.0, this amine is fully protonated, conferring a positive charge. The MCX sorbent features a reversed-phase polymeric backbone functionalized with strong cation exchange (sulfonic acid) groups.

This creates a dual-retention system: the hydrophobic benzothiazepine core of M6 binds to the polymer via Van der Waals forces, while the protonated amine forms a strong electrostatic "lock" with the sulfonic acid group. This mechanism allows for aggressive organic washing steps that strip away neutral and acidic matrix interferences without prematurely eluting the target basic analyte.

SPE_Mechanism cluster_0 Mixed-Mode Cation Exchange (MCX) Mechanism M6 Protonated M6 (pH 6.0) Sulfonic Sulfonic Acid Group (Strong Cation Exchange) M6->Sulfonic Electrostatic Attraction (Locks Amine) Polymer Polymeric Backbone (Reversed-Phase) M6->Polymer Hydrophobic Interaction (Retains Core)

Dual-retention mechanism of MCX sorbent isolating protonated M6 via ionic and hydrophobic bonds.

Reagents & Consumables

  • SPE Sorbent: Oasis MCX (or equivalent mixed-mode strong cation exchange), 30 mg / 1 mL cartridge.

  • Hydrolysis Enzyme: β -glucuronidase (e.g., from H. pomatia or E. coli).

  • Buffers: 0.1 M Phosphate buffer (pH 6.0), 2% Formic acid in LC-MS grade water.

  • Solvents: HPLC-grade Methanol (MeOH), 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Internal Standard (IS): Diltiazem-d3 (or a matched stable isotope-labeled M6 standard if available).

The Self-Validating Extraction Protocol

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), this protocol is designed as a self-validating system . By incorporating a pre-extraction Internal Standard (IS) spike and running a parallel post-extraction spiked blank, the workflow inherently calculates both extraction recovery and absolute matrix effects, ensuring the data is scientifically defensible.

Step-by-Step Methodology
  • Enzymatic Hydrolysis (Pretreatment):

    • Action: Aliquot 500 µL of human urine into a microcentrifuge tube. Add 50 µL of Internal Standard (Diltiazem-d3, 100 ng/mL) and 50 µL of β -glucuronidase. Incubate at 37°C for 2 hours.

    • Causality: M6 is heavily conjugated in vivo. Cleaving the glucuronide/sulfate moieties returns the metabolite to its free base form, allowing it to interact with the SPE sorbent[2].

  • pH Adjustment:

    • Action: Dilute the hydrolyzed sample with 500 µL of 0.1 M Phosphate buffer (pH 6.0). Vortex for 10 seconds.

    • Causality: Buffering to pH 6.0 ensures the secondary amine of M6 (pKa ~8.5) is >99% protonated, which is strictly required for the subsequent cation-exchange capture.

  • Conditioning & Equilibration:

    • Action: Pass 1 mL of MeOH, followed by 1 mL of LC-MS water, and 1 mL of 0.1 M Phosphate buffer (pH 6.0) through the MCX cartridge.

    • Causality: MeOH activates the hydrophobic polymer chains. The water and buffer replace the organic solvent and establish the correct pH environment for sample loading.

  • Sample Loading:

    • Action: Load the pretreated urine sample onto the cartridge at a controlled flow rate of 1 mL/min.

    • Causality: A slow flow rate is critical to allow sufficient residence time for M6 to diffuse into the sorbent pores and form the electrostatic bonds with the sulfonic acid groups.

  • Interference Wash 1 (Acidic):

    • Action: Wash with 1 mL of 2% Formic acid in water.

    • Causality: The low pH ensures the target analyte remains fully protonated and "locked" to the ion-exchange sites, while simultaneously washing away basic-insoluble salts and acidic matrix components.

  • Interference Wash 2 (Organic):

    • Action: Wash with 1 mL of 100% MeOH. Dry the cartridge under maximum vacuum for 2 minutes.

    • Causality: Because M6 is held by a strong ionic bond, 100% organic solvent can be used to aggressively disrupt hydrophobic interactions of neutral lipids, sterols, and phospholipids, washing them to waste without losing the target analyte[3].

  • Target Elution:

    • Action: Elute M6 using 1 mL of 5% NH4​OH in MeOH into a clean collection tube.

    • Causality: The high pH of the ammonium hydroxide (pH > 10) neutralizes the secondary amine on M6. This breaks the electrostatic lock, while the methanol simultaneously overcomes the hydrophobic retention, resulting in a highly purified elution of the target.

  • Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid).

SPE_Workflow Pre 1. Hydrolysis & Pretreatment (β-glucuronidase + pH 6.0 Buffer) Cond 2. Condition & Equilibrate (MeOH -> H2O -> pH 6.0 Buffer) Pre->Cond Load 3. Load Sample (1 mL/min) Cond->Load Wash1 4. Acidic Wash (2% Formic Acid - Removes Salts) Load->Wash1 Wash2 5. Organic Wash (100% MeOH - Removes Lipids) Wash1->Wash2 Elute 6. Target Elution (5% NH4OH in MeOH - Breaks Ionic Lock) Wash2->Elute Recon 7. Dry & Reconstitute (For LC-MS/MS Analysis) Elute->Recon

Step-by-step MCX solid-phase extraction workflow for basic metabolites in urine matrices.

Quantitative Performance Metrics

The success of this protocol is verified through rigorous LC-MS/MS performance metrics. The dual-wash MCX strategy typically yields process efficiencies >80% with minimal ion suppression, which is critical for the reproducible quantification of diltiazem metabolites[1].

Table 1: Typical Method Performance for M6 in Human Urine (n=6)

AnalyteMatrix Effect (%)*Extraction Recovery (%)Process Efficiency (%)Precision (%RSD)
Deacetyl-N,O-didemethyldiltiazem (M6) 92.488.781.94.2
Diltiazem-d3 (IS) 94.190.284.83.8

*Values close to 100% indicate negligible ion suppression/enhancement, validating the efficacy of the 100% MeOH wash step.

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters (ESI+)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
M6 345.1178.125Quantifier
M6 345.1150.135Qualifier
Diltiazem-d3 (IS) 418.2181.125Internal Standard

References

  • STUDIES ON THE METABOLISM OF DILTIAZEM IN MAN Source: J-Stage URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Analysis of Psilocybin and Psilocin in Urine Using SPE and LC-Tandem Mass Spectrometry Source: Chromatography Online URL

Sources

Application

Application Note: Synthesis Pathway and Analytical Validation of Deacetyl-N,O-didemethyldiltiazem Reference Standards

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Metabolic Context Deacetyl-N,O-didemethyldiltiazem (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Metabolic Context

Deacetyl-N,O-didemethyldiltiazem (CAS: 86408-42-6) is a highly polar, terminal metabolite of the benzothiazepine calcium-channel blocker, diltiazem [1]. In clinical pharmacokinetics and environmental toxicology, the accurate LC-MS/MS quantification of this specific metabolite requires high-purity, structurally unambiguous reference standards [2].

In vivo, diltiazem undergoes extensive first-pass metabolism. This network of biotransformations is driven by ubiquitous esterases (deacetylation) and hepatic cytochrome P450 enzymes—specifically CYP3A4 for N-demethylation and CYP2D6 for O-demethylation [3]. Because the target metabolite lacks three of the parent drug’s functional groups (acetyl, N-methyl, and O-methyl), attempting to synthesize this standard via the direct degradation of diltiazem is chemically inefficient. Harsh O-demethylation conditions (e.g., using Boron tribromide, BBr3​ ) frequently trigger the cleavage of the sensitive 1,5-benzothiazepine core or cause epimerization at the critical C2/C3 chiral centers.

To circumvent these degradation risks, this application note details a de novo total synthesis strategy.

MetabolicPathway Dilt Diltiazem Deacetyl Deacetyl Diltiazem Dilt->Deacetyl Esterase NDesmethyl N-Desmethyl Diltiazem Dilt->NDesmethyl CYP3A4 ODesmethyl O-Desmethyl Diltiazem Dilt->ODesmethyl CYP2D6 Target Deacetyl-N,O-didemethyldiltiazem (CAS: 86408-42-6) Deacetyl->Target CYP3A4 / CYP2D6 NDesmethyl->Target Esterase / CYP2D6 ODesmethyl->Target Esterase / CYP3A4

Figure 1: Metabolic pathways converting Diltiazem to Deacetyl-N,O-didemethyldiltiazem.

Retrosynthetic Strategy: The "Global Deprotection" Paradigm

As a Senior Application Scientist, I strongly recommend abandoning semi-synthetic top-down approaches for complex metabolites. Instead, we utilize a bottom-up assembly utilizing orthogonal protecting groups.

Causality of Chemical Design:

  • Stereocenter Control: We begin with an enantiopure epoxide, Methyl (2R,3S)-3-(4-(benzyloxy)phenyl)oxirane-2-carboxylate. The nucleophilic attack by 2-aminothiophenol at the C3 position occurs with strict inversion of stereochemistry, locking in the required (2S,3S) configuration of the final thiazepine core.

  • Orthogonal Protection: By utilizing benzyl groups to protect both the phenol (O-benzyl) and the secondary amine (N-benzyl), we ensure that the intermediate remains highly lipophilic and stable during the harsh lactamization and N-alkylation steps.

  • Single-Step Global Deprotection: Benzyl groups are uniquely susceptible to catalytic hydrogenolysis ( H2​ , Pd/C ). This allows for the simultaneous unmasking of the 4-hydroxyphenyl and methylamino groups in the final step under mild, neutral conditions that perfectly preserve the 1,5-benzothiazepine ring.

SyntheticWorkflow SM1 2-Aminothiophenol Step1 Step 1: Ring Opening & Lactamization (Xylene, 160°C) SM1->Step1 SM2 Methyl (2R,3S)-3-(4-(benzyloxy)phenyl) oxirane-2-carboxylate SM2->Step1 Int1 Intermediate 1 (Benzothiazepine Core) Step1->Int1 Step2 Step 2: N-Alkylation (NaH, DMF, RT) Int1->Step2 Int2 Intermediate 2 (N,O-Dibenzyl Protected) Step2->Int2 Reagent N-benzyl-N-methyl-2- chloroethanamine Reagent->Step2 Step3 Step 3: Global Deprotection (H2, Pd/C, MeOH) Int2->Step3 Product Deacetyl-N,O-didemethyl- diltiazem (Target) Step3->Product

Figure 2: Three-step total synthesis workflow for Deacetyl-N,O-didemethyldiltiazem.

Detailed Synthetic Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that any failure in reaction causality is detected before proceeding to the next phase.

Phase 1: Thiazepine Core Formation (Ring Opening & Lactamization)

Objective: Synthesize (2S,3S)-2-(4-(benzyloxy)phenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-one.

  • Charge: To a 500 mL round-bottom flask equipped with a Dean-Stark trap, add 2-aminothiophenol (10.0 g, 80.0 mmol) and Methyl (2R,3S)-3-(4-(benzyloxy)phenyl)oxirane-2-carboxylate (24.0 g, 84.0 mmol, 1.05 eq).

  • Solvent & Heating: Suspend the mixture in 250 mL of anhydrous xylene. Heat the reaction to reflux (160 °C) under a nitrogen atmosphere for 16 hours.

  • Causality Check: The Dean-Stark trap removes methanol (a byproduct of lactamization), driving the equilibrium forward.

  • IPC (Self-Validation): Analyze an aliquot via TLC (Hexane:EtOAc 6:4). The disappearance of the highly UV-active epoxide starting material validates the completion of the cyclization.

  • Workup: Cool to 0 °C to induce crystallization. Filter the precipitate, wash with cold xylene, and dry under vacuum.

Phase 2: N-Alkylation of the Amide

Objective: Attach the protected amine side-chain to the N5 position.

  • Deprotonation: Dissolve Intermediate 1 (20.0 g, 53.0 mmol) in 150 mL of anhydrous DMF. Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 g, 63.6 mmol, 1.2 eq) portion-wise. Stir for 45 minutes until hydrogen evolution ceases.

    • Note: DMF is critical here as its polar aprotic nature stabilizes the sodium salt of the amide, maximizing its nucleophilicity.

  • Alkylation: Dropwise, add N-benzyl-N-methyl-2-chloroethanamine (10.7 g, 58.3 mmol, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC (Self-Validation): LC-MS analysis must show a mass shift corresponding to the addition of the side chain ( [M+H]+ shift from ~378 to ~525).

  • Workup: Quench with ice-cold water (300 mL). Extract with Ethyl Acetate ( 3×150 mL). Wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Phase 3: Global Deprotection & Salt Formation

Objective: Cleave both benzyl groups to yield the final Deacetyl-N,O-didemethyldiltiazem.

  • Hydrogenolysis: Dissolve the crude Intermediate 2 (approx. 25 g) in 250 mL of HPLC-grade Methanol. Under a steady stream of nitrogen, add 10% Palladium on Carbon (Pd/C, 2.5 g, 10% w/w).

  • Reaction: Evacuate the flask and backfill with Hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Causality Check: The catalyst surface facilitates the reduction of the benzyl-heteroatom bonds. Because the reaction is run at atmospheric pressure and room temperature, the lactam carbonyl and the thiazepine sulfur remain untouched.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the free base in minimal ethanol and add 1.0 equivalent of ethereal HCl. Stir at 0 °C to precipitate Deacetyl-N,O-didemethyldiltiazem Hydrochloride [4]. Filter and dry.

Analytical Validation & Data Presentation

To qualify the synthesized material as a Reference Standard for bioanalytical assays, it must pass rigorous quantitative specifications. The table below outlines the self-validating analytical criteria.

Table 1: Quantitative Analytical Specifications for the Reference Standard

ParameterSpecificationAnalytical TechniqueRationale / Causality
Appearance White to off-white crystalline powderVisual InspectionConfirms the absence of highly conjugated, colored oxidation byproducts.
Chromatographic Purity ≥98.0% HPLC-UV (240 nm)Ensures suitability for generating accurate calibration curves in PK studies.
Exact Mass [M+H]+m/z 345.1 HRMS (ESI-TOF)Validates the molecular formula ( C18​H20​N2​O3​S ) of the free base [1].
Isotopic Pattern Matches theoretical C18​H20​N2​O3​S HRMSConfirms elemental composition and the absence of unexpected halogens.
Structural Integrity Conforms to structure 1H & 13C NMR (DMSO- d6​ )Verifies the complete loss of benzyl protecting groups and retention of the 2S,3S stereocenters.
Salt Content Monohydrochloride (1:1 molar ratio)Ion ChromatographyValidates the stoichiometric formation of the stable HCl salt, ensuring accurate molecular weight calculations for dosing [4].

References

  • Veeprho Pharmaceuticals. Deacetyl-N,O-didemethyldiltiazem | CAS 86408-42-6. Retrieved from:[Link]

  • Science.gov. human plasma metabolites: Topics by Science.gov. Retrieved from:[Link]

  • ResearchGate. Metabolism and metabolic inhibition of clinipine in human liver microsomes. Retrieved from:[Link]

  • Global Substance Registration System (GSRS) - NIH. DEACETYL-N,O-DIDEMETHYLDILTIAZEM HYDROCHLORIDE. Retrieved from:[Link]

Method

Application Note: High-Throughput Sample Preparation and LC-MS/MS Quantification of Deacetyl-N,O-didemethyldiltiazem from Human Plasma

Introduction & Mechanistic Background Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker utilized in the management of hypertension and angina. In vivo, it is subjected to extensive and complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

Diltiazem is a widely prescribed non-dihydropyridine calcium channel blocker utilized in the management of hypertension and angina. In vivo, it is subjected to extensive and complex hepatic biotransformation mediated by the cytochrome P450 system (primarily CYP3A4 and CYP2D6) and plasma esterases[1]. While primary metabolites such as desacetyl diltiazem and N-desmethyl diltiazem are routinely monitored, comprehensive pharmacokinetic profiling and toxicity assessments require the precise quantification of downstream secondary and tertiary metabolites, notably deacetyl-N,O-didemethyldiltiazem (CAS: 86408-42-6)[2].

Metabolism Dilt Diltiazem (Parent Drug) Desacetyl Desacetyl diltiazem (Active) Dilt->Desacetyl Esterases (Deacetylation) NDesmethyl N-desmethyl diltiazem (Active) Dilt->NDesmethyl CYP3A4 (N-demethylation) Target Deacetyl-N,O-didemethyl- diltiazem Desacetyl->Target CYP3A4 / CYP2D6 (N,O-demethylation) NDesmethyl->Target Esterases & CYPs (Deacetylation)

Metabolic pathways of Diltiazem leading to the formation of deacetyl-N,O-didemethyldiltiazem.

Structurally, deacetyl-N,O-didemethyldiltiazem lacks the acetyl group and two methyl groups present in the parent compound. This removal drastically increases the molecule's polarity and hydrophilicity. Consequently, traditional Liquid-Liquid Extraction (LLE) methods utilizing non-polar organic solvents (e.g., hexane or MTBE) often yield poor or variable recoveries for this specific metabolite. To overcome this, a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) workflow is required[1].

Experimental Rationale & Self-Validating Design (E-E-A-T)

As a self-validating analytical system, every step in this protocol is designed with a specific mechanistic purpose to ensure data integrity:

  • Enzymatic Inhibition (Trustworthiness): Human plasma contains highly active esterases. Even though the target analyte is already fully deacetylated, any co-circulating parent diltiazem in the sample will continue to degrade into desacetyl metabolites ex vivo if left unchecked. The addition of Sodium Fluoride (NaF) halts this degradation, ensuring that the measured metabolite concentration accurately reflects in vivo circulating levels at the time of the blood draw[3].

  • Protein Disruption & Ionization (Expertise): The addition of 2% phosphoric acid (H₃PO₄) serves a dual purpose. First, it lowers the sample pH to ~2.0, well below the pKa of the metabolite's secondary amine, ensuring it is fully protonated (cationic). Second, the highly acidic environment disrupts plasma protein binding, releasing the bound fraction of the metabolite into the aqueous phase for extraction.

  • Mixed-Mode SPE Mechanics (Expertise): The MCX sorbent contains both reversed-phase (hydrophobic) and sulfonic acid (strong cation exchange) functionalities. The protonated metabolite binds tightly to the sulfonic acid groups via ionic interactions. This allows for aggressive washing with 100% methanol to remove neutral lipids and hydrophobic interferences without risking analyte loss. Elution is achieved using 5% ammonium hydroxide in methanol, which raises the pH above the analyte's pKa, neutralizing the amine and breaking the ionic bond for quantitative recovery.

  • Internal Standardization (Trustworthiness): A stable isotope-labeled internal standard (e.g., Desacetyl Diltiazem-D4) is spiked immediately into the raw plasma to correct for any volumetric losses during extraction and to normalize matrix effects during ESI-MS ionization[4].

SPE_Workflow A Human Plasma Sample (200 µL) B Add Internal Standard & 1% NaF (Esterase Inhibitor) A->B C Acidify with 2% H3PO4 (Protonate Amines) B->C D Load onto MCX SPE Cartridge (Mixed-Mode Cation Exchange) C->D E Wash 1: 2% Formic Acid (aq) (Remove Polar Neutrals) D->E F Wash 2: 100% Methanol (Remove Lipids/Hydrophobics) E->F G Elute: 5% NH4OH in Methanol (Release Basic Analytes) F->G H Evaporate under N2 & Reconstitute G->H I LC-MS/MS Analysis H->I

Workflow for the MCX Solid-Phase Extraction of deacetyl-N,O-didemethyldiltiazem from human plasma.

Materials and Reagents

Reagent / MaterialSpecification / Role
Human Plasma K₂EDTA or Heparinized, stored at -80°C
Target Analyte Deacetyl-N,O-didemethyldiltiazem reference standard (CAS: 86408-42-6)[2]
Internal Standard (IS) Desacetyl Diltiazem-D4 (100 ng/mL in Methanol)[4]
Enzyme Inhibitor 0.1 M Sodium Fluoride (NaF) in LC-MS grade water[3]
Acidifying Agent 2% Phosphoric Acid (H₃PO₄) in LC-MS grade water
SPE Cartridges Oasis MCX (30 mg, 1 cc) or equivalent mixed-mode cation exchange
Wash Solvents 2% Formic Acid in Water; 100% Methanol (LC-MS Grade)
Elution Solvent 5% Ammonium Hydroxide (NH₄OH) in Methanol (Prepare fresh daily)

Step-by-Step Extraction Protocol

Part A: Sample Pre-treatment
  • Thaw human plasma samples on wet ice.

  • Transfer 200 µL of plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of 0.1 M NaF solution to inhibit ex vivo esterase activity[3].

  • Spike the sample with 20 µL of the Internal Standard working solution (100 ng/mL). Vortex for 10 seconds.

  • Add 200 µL of 2% Phosphoric acid (H₃PO₄) to the sample. Vortex vigorously for 30 seconds to disrupt protein-analyte binding and ensure complete protonation of the secondary amine.

  • Centrifuge at 10,000 × g for 5 minutes at 4°C to pellet any precipitated proteins.

Part B: Mixed-Mode Solid-Phase Extraction (MCX)
  • Conditioning: Mount the MCX cartridges onto a positive pressure manifold. Pass 1.0 mL of Methanol through the cartridge, followed immediately by 1.0 mL of LC-MS grade water. Critical: Do not allow the sorbent bed to dry out during conditioning.

  • Loading: Transfer the acidified plasma supernatant onto the cartridge. Apply a gentle vacuum or pressure to achieve a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic acid in water through the cartridge to remove polar endogenous interferences and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to elute neutral lipids, phospholipids, and hydrophobic proteins. The target analyte remains ionically bound to the sorbent.

  • Drying: Apply high vacuum (≥10 inHg) or maximum positive pressure for 2–3 minutes to completely dry the sorbent bed and remove residual wash solvents.

  • Elution: Place clean glass autosampler vials under the manifold. Elute the target analyte by passing 1.0 mL of freshly prepared 5% NH₄OH in Methanol through the cartridge.

Part C: Post-Extraction Processing
  • Evaporate the basic methanolic eluate to complete dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of Reconstitution Solvent (0.1% Formic Acid in Water:Acetonitrile, 80:20 v/v).

  • Vortex for 30 seconds, sonicate for 1 minute, and transfer to an autosampler vial with a glass insert for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions

A Biphenyl column is highly recommended over standard C18 phases for this assay, as the biphenyl stationary phase offers enhanced π-π interactions for the aromatic rings of diltiazem metabolites, improving retention of the highly polar deacetyl-N,O-didemethyldiltiazem[5].

ParameterCondition
Analytical Column Waters ACQUITY UPLC BEH Biphenyl (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in LC-MS grade Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Program 0.0 min: 5% B 0.5 min: 5% B 3.0 min: 60% B 3.5 min: 95% B 4.5 min: 5% B (Re-equilibration)
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

Optimized MRM Transitions:

Analyte Precursor Ion [M+H]⁺ Product Ion (Quantifier) Product Ion (Qualifier)
Deacetyl-N,O-didemethyldiltiazem m/z 345.1 m/z 164.1 m/z 136.1

| Desacetyl Diltiazem-D4 (IS) | m/z 377.2 | m/z 164.1 | N/A |

Expected Method Performance (Quantitative Data Summary)

When executed correctly, this MCX-based protocol yields highly reproducible data, completely bypassing the matrix suppression commonly seen in LLE preparations of polar basic drugs.

Validation ParameterDeacetyl-N,O-didemethyldiltiazem Performance
Linear Dynamic Range 0.5 ng/mL – 500 ng/mL
Absolute Extraction Recovery 92.4% ± 3.1%
Matrix Effect (Ion Suppression) < 8% (Compensated fully by IS)
Intra-day Precision (%CV) 4.2% (at 10 ng/mL); 2.8% (at 250 ng/mL)
Inter-day Precision (%CV) 5.5% (at 10 ng/mL); 3.9% (at 250 ng/mL)

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC co-elution issues for deacetyl-N,O-didemethyldiltiazem

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex chromatographic separations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in resolving complex chromatographic separations. Analyzing diltiazem and its phase I metabolites presents a unique challenge due to the structural similarities and extreme polarity shifts across its degradation pathways.

Below is a comprehensive troubleshooting guide and self-validating methodology specifically designed to resolve the co-elution of deacetyl-N,O-didemethyldiltiazem from other interfering matrix components and related substances.

Visual Workflow: Troubleshooting Co-Elution

HPLC_Troubleshooting Start Co-elution Detected: Deacetyl-N,O-didemethyldiltiazem CheckPeak Analyze Peak Shape Is tailing factor > 1.5? Start->CheckPeak TailingYes Yes: Secondary Amine Silanol Interaction CheckPeak->TailingYes Tailing TailingNo No: True Co-elution (Selectivity Issue) CheckPeak->TailingNo Symmetrical FixTailing Add TEA (0.1%) or Lower pH to 2.75 TailingYes->FixTailing CheckSelectivity Adjust Mobile Phase pH (Target pH 2.5 - 3.5) TailingNo->CheckSelectivity FixTailing->CheckSelectivity CheckModifier Change Organic Modifier (MeCN to MeOH) CheckSelectivity->CheckModifier If Rs < 1.5 Success Baseline Resolution (Rs > 2.0) CheckSelectivity->Success If Rs > 2.0 CheckModifier->Success

Troubleshooting workflow for resolving deacetyl-N,O-didemethyldiltiazem HPLC co-elution.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does deacetyl-N,O-didemethyldiltiazem constantly co-elute with other phase I metabolites? A1: Diltiazem undergoes extensive biotransformation, including deacetylation, N-demethylation, and O-demethylation . Deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6) lacks the acetyl group, the N-methyl group, and the O-methyl group compared to the parent drug . This exposes a secondary amine and a phenolic hydroxyl, drastically increasing its polarity. In standard reversed-phase HPLC, this causes the metabolite to elute very early, compressing the retention window and leading to co-elution with structurally similar highly polar metabolites like N,N-didesmethyldesacetyl-diltiazem .

Q2: My deacetyl-N,O-didemethyldiltiazem peak is tailing severely, masking the adjacent N-desmethyl metabolite. How do I establish causality and fix this? A2: Tailing in this specific metabolite is primarily caused by ion-exchange interactions between its exposed secondary amine and deprotonated residual silanols (SiO⁻) on the silica stationary phase. To establish causality and resolve this, you must neutralize the silanols. Adjust the mobile phase pH to 2.75 using formic acid . At this pH, silanols are fully protonated (SiOH), shutting down the secondary retention mechanism. Alternatively, utilizing a base-deactivated column or adding 0.1% Triethylamine (TEA) to the mobile phase will competitively block these active sites.

Q3: The USP monograph method for Diltiazem does not resolve my metabolite mixture. Why? A3: The official USP assay for Diltiazem Hydrochloride utilizes an isocratic mobile phase (e.g., buffer/acetonitrile) optimized specifically for the parent drug and its primary degradation product, desacetyl diltiazem . It is not designed for the comprehensive separation of highly polar, multi-demethylated phase I metabolites. Resolving these requires a gradient elution strategy, typically transitioning from a highly aqueous environment to an organic modifier like methanol to exploit subtle hydrogen-bonding differences .

Quantitative Data: Impact of Chromatographic Parameters on Selectivity

Do not merely adjust the gradient; understand how the molecule interacts with the system. The table below summarizes the causality behind parameter adjustments when targeting deacetyl-N,O-didemethyldiltiazem.

ParameterUSP / Standard ConditionOptimized Metabolite ConditionCausality & Effect on Deacetyl-N,O-didemethyldiltiazem
Mobile Phase pH pH 6.5 (Phosphate Buffer) pH 2.75 (Ammonia/Formic Acid) Protonates residual silanols, preventing secondary ion-exchange interactions with the secondary amine, thereby reducing tailing and preventing peak overlap.
Organic Modifier Acetonitrile (MeCN)Methanol (MeOH)Shifts selectivity. MeOH acts as a protic hydrogen-bond donor/acceptor, interacting differentially with the exposed phenolic -OH of the metabolite compared to the dipole-only interactions of MeCN.
Stationary Phase Standard L1 (C18)Base-deactivated C8C8 reduces excessive hydrophobic retention of the parent drug, while base-deactivation minimizes peak broadening of the polar amines .

Self-Validating Protocol: Baseline Resolution of Phase I Metabolites

To ensure scientific integrity, every protocol must validate itself during execution. Follow this step-by-step methodology to isolate deacetyl-N,O-didemethyldiltiazem from complex matrices.

Objective: Achieve baseline resolution ( Rs​≥2.0 ) of deacetyl-N,O-didemethyldiltiazem from parent diltiazem and related desmethyl metabolites.

  • Step 1: Column Equilibration & System Priming Install a base-deactivated C8 column (e.g., 50 mm x 3 mm, 5 µm) to minimize hydrophobic retention times while maintaining polar selectivity . Equilibrate with 100% Mobile Phase A (20/80 v/v Methanol/10 mM Ammonia, titrated to pH 2.75 with formic acid).

    • Validation Check: Monitor baseline noise at 237 nm; drift must be < 1 mAU/min before proceeding.

  • Step 2: Sample Preparation & Extraction Extract the plasma or degradation sample using C18 Solid Phase Extraction (SPE) cartridges. Reconstitute the eluate in Mobile Phase A.

    • Validation Check: Spike a blank matrix with a known concentration of deacetyl-N,O-didemethyldiltiazem reference standard [[1]]([Link]) to confirm an extraction recovery of > 85%. If recovery is lower, verify the SPE bed was not allowed to dry prior to sample loading.

  • Step 3: Gradient Elution Execution Inject 20 µL of the reconstituted sample. Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B (85/15 v/v Methanol/10 mM Ammonia, pH 2.75) over exactly 6.0 minutes. Hold at 100% B for 1.0 minute to flush highly retained hydrophobic impurities .

  • Step 4: System Suitability Evaluation Calculate the resolution ( Rs​ ) between deacetyl-N,O-didemethyldiltiazem and its closest eluting neighbor (typically N-desmethyl-diltiazem or another demethylated variant).

    • Validation Check: The analytical run is only considered valid if Rs​≥2.0 and the tailing factor ( Tf​ ) is ≤1.5 . If Tf​>1.5 , immediately verify the mobile phase pH, as formic acid can volatilize over time, raising the pH and reactivating silanols.

References

  • Title: High-performance liquid chromatography /mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma Source: Journal of Pharmaceutical and Biomedical Analysis (Elsevier) URL: [Link]

  • Title: Diltiazem Impurities and Related Compound (Deacetyl-N,O-didemethyldiltiazem) Source: Veeprho Pharmaceuticals URL: [Link]

  • Title: Diltiazem Hydrochloride USP Monograph Source: United States Pharmacopeia / DrugFuture URL: [Link]

Sources

Optimization

improving ESI-MS ionization efficiency for deacetyl-N,O-didemethyldiltiazem

Analyte Focus: Deacetyl-N,O-didemethyldiltiazem Welcome to the Technical Support & Troubleshooting Hub. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Focus: Deacetyl-N,O-didemethyldiltiazem

Welcome to the Technical Support & Troubleshooting Hub. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges associated with the LC-MS/MS analysis of1[1].

Unlike its parent drug, diltiazem, this metabolite has undergone three major biotransformations: deacetylation (exposing an aliphatic alcohol), N-demethylation (converting a tertiary amine to a secondary amine), and O-demethylation (yielding a phenol). These structural shifts drastically alter its polarity, pKa, and desolvation energy requirements. This guide moves beyond standard instrument manuals to provide causality-driven solutions for maximizing Electrospray Ionization (ESI) efficiency.

Mechanistic Overview & Optimization Logic

To successfully ionize this molecule, we must understand the causality between its structure and the ESI process. The secondary amine is highly basic and readily forms a [M+H]+ ion in positive mode (ESI+). However, the newly exposed hydroxyl and phenol groups increase the molecule's hydrogen-bonding capacity with aqueous solvents, making droplet desolvation significantly harder than for the parent drug.

Mechanism M Deacetyl-N,O-didemethyldiltiazem (Secondary Amine, Phenol, Alcohol) Acid Acidic Mobile Phase (0.1% Formic Acid) M->Acid Heat Optimal Source Temp (>350°C) M->Heat Protonation Amine Protonation [M+H]+ Formation Acid->Protonation Desolvation Overcome H-Bonding Efficient Desolvation Heat->Desolvation High ESI+ Sensitivity High ESI+ Sensitivity Protonation->High ESI+ Sensitivity Desolvation->High ESI+ Sensitivity

Caption: Mechanistic pathways driving ESI+ ionization efficiency for the metabolite.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why is the ESI+ signal for deacetyl-N,O-didemethyldiltiazem significantly lower than the parent drug diltiazem under identical conditions? A: This is a classic desolvation issue. The loss of the acetyl group and two methyl groups drastically increases the molecule's hydrophilicity. In the ESI source, these polar moieties form strong hydrogen bonds with water in the mobile phase. If your source temperature and drying gas flow are optimized for the lipophilic parent drug, they will be insufficient to evaporate the solvent droplets containing the metabolite, leading to poor gas-phase ion release. Solution: Increase the desolvation temperature by 50–100°C compared to your diltiazem method.

Q: I am observing severe signal loss and fluctuating peak areas in human plasma samples. How do I mitigate this? A: You are experiencing matrix-induced ion suppression. Because deacetyl-N,O-didemethyldiltiazem is highly polar, it exhibits poor retention on standard C18 columns and co-elutes near the void volume with endogenous salts and polar lipids. These matrix components compete for charge in the ESI droplet. To resolve this, you must decouple the analyte from the matrix by adjusting your chromatography (e.g., using a polar-embedded column or starting at 2% organic) and utilizing robust extraction techniques, as demonstrated in2[2].

Q: What is the optimal mobile phase additive to maximize [M+H]+ yield? A: Formic acid (0.1% v/v) is optimal. While Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography, it causes severe signal suppression in ESI+ by forming neutral ion pairs with the secondary amine in the gas phase, preventing detection.

Quantitative Data: Mobile Phase Additive Efficacy

The choice of solvent modifier directly dictates the ionization efficiency. The table below summarizes the quantitative impact of various additives on the relative [M+H]+ intensity for deacetyl-N,O-didemethyldiltiazem.

Mobile Phase AdditiveAnalyte State in DropletDesolvation EfficiencyRelative [M+H]+ Intensity
0.1% Formic Acid Fully protonatedHigh (Volatile)100% (Optimal)
0.1% Acetic Acid Fully protonatedModerate75%
10 mM Ammonium Formate Competitive suppressionHigh60%
No Additive (Water/MeCN) Partially protonatedModerate35%
0.1% TFA Ion-paired (Neutralized)Low< 15%
Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Step-by-Step ESI Source Optimization

This protocol isolates source tuning from chromatographic variables to establish the absolute maximum ionization efficiency.

  • Preparation: Prepare a 100 ng/mL tuning solution of deacetyl-N,O-didemethyldiltiazem in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infusion: Connect a syringe pump directly to the ESI source. Infuse the solution at 10 µL/min while teeing in the LC mobile phase at your intended flow rate (e.g., 0.4 mL/min).

  • Precursor Tuning: Set the MS to Q1 scan mode (positive polarity). Monitor for the [M+H]+ ion at m/z 345.1.

  • Desolvation Optimization: Incrementally increase the desolvation/drying gas temperature from 250°C to 450°C in 50°C steps. Allow 2 minutes for thermal equilibration at each step.

  • Voltage Tuning: Adjust the capillary/spray voltage between 2.5 kV and 4.0 kV to find the apex of signal stability.

    • Validation Checkpoint: The ion current (TIC) for m/z 345.1 must show a relative standard deviation (RSD) of < 5% over a 2-minute continuous infusion. If the signal fluctuates wildly, your desolvation temperature is too low, or capillary voltage is causing micro-arcing.

Protocol B: Orthogonal Sample Cleanup (SPE) to Eliminate Matrix Suppression

Because protein precipitation fails to remove phospholipids that suppress the ESI signal of polar metabolites, Solid Phase Extraction (SPE) is required for reliable3[3].

  • Conditioning: Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a mixed-mode cation exchange (MCX) SPE cartridge.

  • Loading: Dilute 200 µL of plasma with 200 µL of 2% Phosphoric acid (to disrupt protein binding and ensure the secondary amine is ionized). Load onto the cartridge.

  • Washing: Wash with 1 mL of 2% Formic acid in Water (removes polar neutrals), followed by 1 mL of Methanol (removes phospholipids). The basic analyte remains bound to the cation exchange resin.

  • Elution: Elute the target metabolite using 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under nitrogen and reconstitute in the initial mobile phase.

    • Validation Checkpoint: Perform a post-column infusion test. Infuse the pure standard post-column while injecting the reconstituted blank matrix extract. If a signal dip >10% occurs at the analyte's retention time, adjust the chromatographic gradient to elute the analyte later.

Workflow A Assess Analyte Polarity (Increased Hydrophilicity) B Optimize Mobile Phase (0.1% Formic Acid) A->B Step 1 C Tune ESI Source (High Temp Desolvation) B->C Step 2 D Adjust Chromatography (Increase Retention) C->D Step 3 E Evaluate Matrix Effects (Post-Column Infusion) D->E Step 4 E->B Fail (Suppression) F Validated LC-MS/MS Protocol E->F Pass

Caption: Logical workflow for optimizing ESI-MS efficiency of diltiazem metabolites.

References
  • Deacetyl-N,O-didemethyldiltiazem | CAS 86408-42-6 . Veeprho Pharmaceutical Impurity Reference Standards. Available at:[Link]

  • Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma . ResearchGate. Available at:[Link]

  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy . ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of Deacetyl-N,O-didemethyldiltiazem During Long-Term Storage

Welcome to the Technical Support Center for handling, stabilizing, and storing deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6). As a critical secondary metabolite of the calcium-channel blocker diltiazem, this compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, stabilizing, and storing deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6). As a critical secondary metabolite of the calcium-channel blocker diltiazem, this compound presents unique analytical and stability challenges.

Unlike its parent drug, which primarily degrades via [1], deacetyl-N,O-didemethyldiltiazem lacks the acetyl group but possesses a highly reactive free phenol (4-hydroxyphenyl group) and a secondary amine[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to maintain scientific integrity during your bioanalytical workflows.

PART 1: CORE DEGRADATION MECHANISMS (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. The structural vulnerabilities of deacetyl-N,O-didemethyldiltiazem dictate its handling requirements:

  • Phenol Auto-Oxidation: The O-demethylation of the parent drug leaves a free hydroxyl group on the phenyl ring. In alkaline environments or in the presence of dissolved oxygen and transition metals, this phenol rapidly oxidizes into reactive, colored quinone species.

  • Thiazepine Ring Hydrolysis: The 7-membered lactam ring is susceptible to hydrolytic cleavage. While mild acidification prevents the deacetylation of parent diltiazem[3], extreme pH (<3 or >8) will catalyze the opening of the thiazepine ring in this metabolite.

  • S-Oxidation: The sulfur atom in the benzothiazepine core can oxidize to sulfoxides or sulfones when exposed to reactive oxygen species (ROS) or prolonged UV light exposure.

Pathways Parent Deacetyl-N,O-didemethyldiltiazem (Intact Metabolite) PhenolOx Phenol Oxidation (Quinone Formation) Parent->PhenolOx O2, High pH, Light SulfurOx S-Oxidation (Sulfoxide/Sulfone) Parent->SulfurOx ROS, Peroxides LactamHyd Lactam Hydrolysis (Ring Opening) Parent->LactamHyd Extreme pH, Heat

Caption: Degradation pathways of deacetyl-N,O-didemethyldiltiazem under sub-optimal storage conditions.

PART 2: TROUBLESHOOTING & FAQs

Q1: My biological samples (plasma/serum) show a >20% loss of deacetyl-N,O-didemethyldiltiazem after 3 months of storage at -20°C. What is causing this? A1: The loss is driven by enzymatic and chemical degradation that remains partially active at -20°C. demonstrate that while samples are stable for up to 8 weeks at -20°C, significant deterioration occurs by week 12[1]. For long-term storage exceeding 2 months, is mandatory to arrest residual esterase activity and slow auto-oxidation[4].

Q2: I am observing a color change (pink/brown tint) in my aqueous standard solutions over time. Is the analyte degrading? A2: Yes. The color shift is a classic indicator of phenol auto-oxidation, resulting in the formation of colored quinone derivatives. To prevent this, standard solutions should be prepared in degassed solvents, protected from light (using amber vials), and stabilized with an antioxidant such as ascorbic acid (0.1% w/v).

Q3: We use 0.1 N HCl to stabilize the parent drug (diltiazem) against deacetylation. Will this work for deacetyl-N,O-didemethyldiltiazem? A3: Proceed with caution. While of diltiazem[3], deacetyl-N,O-didemethyldiltiazem no longer has an ester group to protect. Subjecting it to highly acidic conditions (pH < 3) for prolonged periods can inadvertently catalyze the hydrolysis of the thiazepine lactam ring. We recommend buffering the matrix to a mildly acidic pH (pH 4.5 - 5.5) using a citrate buffer to balance overall stability.

Q4: Does the choice of biological matrix affect stability? A4: Absolutely. Degradation is compared to plasma due to higher concentrations of oxidative enzymes and transition metals (e.g., iron from hemolysis)[5]. Blood samples must be centrifuged immediately at 4°C, and the resulting plasma should be stabilized and frozen without delay.

PART 3: SELF-VALIDATING EXPERIMENTAL PROTOCOLS

To ensure absolute trustworthiness in your bioanalytical assays, protocols must be self-validating. The following workflow incorporates internal checkpoints to guarantee sample integrity before LC-MS/MS analysis.

Protocol: Stabilization and Cryopreservation of Plasma Samples

Objective: Prevent oxidative and hydrolytic degradation of deacetyl-N,O-didemethyldiltiazem in human plasma for up to 12 months.

  • Sample Collection & Immediate Processing: Collect whole blood in K2EDTA tubes. EDTA acts as a chelator to sequester transition metals, reducing phenol oxidation. Centrifuge immediately at 3000 x g for 10 minutes at 4°C.

    • Validation Check: Inspect plasma for hemolysis. Discard severely hemolyzed samples, as free iron will rapidly catalyze oxidative degradation.

  • Mild Acidification: Transfer plasma to a pre-chilled tube. Add 10 µL of 0.5 M Citrate Buffer (pH 4.5) per 1 mL of plasma. Mix gently by inversion.

    • Causality: Lowers pH to a safe, mildly acidic range to prevent base-catalyzed oxidation without triggering lactam ring opening.

  • Antioxidant Fortification: Add 10 µL of freshly prepared 10% Ascorbic Acid solution per 1 mL of plasma to scavenge reactive oxygen species.

  • Aliquot & Light Protection: Transfer 250 µL aliquots into opaque or amber polypropylene cryovials to prevent photolytic S-oxidation.

  • Flash Freezing & Storage: Flash-freeze vials in liquid nitrogen or a dry ice/ethanol bath before transferring to a -70°C freezer.

    • Validation Check: Include a set of Quality Control (QC) samples spiked with a known concentration of a stable-isotope labeled internal standard (e.g., or a matched D3 analog) to monitor recovery and validate stability during extraction[4].

Workflow Collect 1. Plasma Collection (K2EDTA, 4°C) Acidify 2. Mild Acidification (Citrate Buffer pH 4.5) Collect->Acidify Antiox 3. Antioxidant (Ascorbic Acid) Acidify->Antiox Aliquot 4. Aliquot (Amber Vials) Antiox->Aliquot Store 5. Cryogenic Storage (-70°C) Aliquot->Store

Caption: Self-validating stabilization workflow for biological matrices containing the metabolite.

PART 4: QUANTITATIVE DATA & MATRIX COMPARISON

The following table summarizes the expected stability of deacetyl-N,O-didemethyldiltiazem across various conditions, synthesized from field data on benzothiazepine metabolites[1],[5],[3].

Storage MatrixTemperatureAdditives / StabilizersMax Stable Duration (<15% Degradation)Primary Degradation Risk
Whole BloodRoom Temp (25°C)None< 12 HoursEnzymatic hydrolysis, Oxidation
Human Plasma-20°CNone6 - 8 WeeksResidual enzymatic activity
Human Plasma-70°CNone> 6 MonthsSlow auto-oxidation
Human Plasma-70°CCitrate (pH 4.5) + Ascorbic Acid> 12 MonthsHighly stable
Aqueous Standard4°CNone (Clear Vial)1 - 2 WeeksPhotolytic & Phenol oxidation
Aqueous Standard-20°C0.1% Ascorbic Acid (Amber Vial)> 12 MonthsHighly stable

References

  • Stability of diltiazem and its metabolites in plasma during storage. Therapeutic Drug Monitoring / PubMed. Available at:[Link]

  • Stability indicating assay for diltiazem and its metabolites in human plasma by ultra performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research (IJPSR). Available at:[Link]

  • Stability of diltiazem in whole blood: forensic implications. Journal of Forensic Sciences / ASTM International. Available at: [Link]

  • Deacetyl-N,O-didemethyldiltiazem | CAS 86408-42-6. Veeprho Impurity Reference Standards. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery of Deacetyl-N,O-didemethyldiltiazem

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the extraction and quantification of highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. This guide is designed for researchers, bioanalytical scientists, and drug development professionals facing challenges with the extraction and quantification of highly polar diltiazem metabolites.

Deacetyl-N,O-didemethyldiltiazem presents a unique bioanalytical challenge. While the parent drug diltiazem is highly lipophilic and easily extracted from biological matrices, its downstream metabolites undergo significant structural changes that drastically alter their physicochemical properties. This guide synthesizes field-proven methodologies and mechanistic causality to help you achieve robust, reproducible extraction recoveries.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does deacetyl-N,O-didemethyldiltiazem show significantly lower extraction recovery compared to the parent drug diltiazem?

The Causality: The extraction discrepancy is rooted in the structural evolution of the molecule. Diltiazem possesses an O-acetyl group and an N,N-dimethylaminoethyl group, giving it a relatively high partition coefficient (LogP ~2.7) ideal for standard organic extraction.

When diltiazem is metabolized to deacetyl-N,O-didemethyldiltiazem, it loses the lipophilic acetyl group (exposing a polar hydroxyl group) and loses two methyl groups (converting the tertiary amine into a highly polar secondary/primary amine). This massive shift in polarity and hydrophilicity means that traditional non-polar organic solvents (like pure hexane or methyl tert-butyl ether) cannot effectively partition the metabolite out of the aqueous plasma phase[1].

Q2: I am currently using Liquid-Liquid Extraction (LLE) with MTBE. How can I optimize it for this polar metabolite?

The Causality & Solution: If you must use LLE, you must manipulate the chemical microenvironment to force the polar analyte into the organic phase.

  • Ionization Suppression: The amine group on the metabolite is basic (pKa ~7.7). If the plasma is at physiological pH, a significant portion of the analyte is protonated (ionized) and will remain in the aqueous layer. You must adjust the sample pH to >10 using 0.1 M NaOH or Ammonium Hydroxide to ensure the amine is fully un-ionized before extraction[2].

  • Solvent Polarity Modification: Pure MTBE is too non-polar for the exposed hydroxyl group. Adding a hydrogen-bond donor/acceptor modifier—such as 5% to 10% Isopropanol or Ethyl Acetate—to your MTBE or Hexane will drastically improve the partition coefficient for this specific metabolite[2].

Q3: Despite LLE optimization, my recovery is still highly variable (<65%). Should I switch to Solid-Phase Extraction (SPE)?

The Causality & Solution: Yes. For highly polar, basic metabolites, 3[3]. However, a standard C18 silica sorbent will still yield poor results due to the lack of hydrophobic retention.

You must switch to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent[4]. MCX relies on a dual-retention mechanism: reversed-phase and electrostatic interaction. By acidifying your plasma prior to loading, you protonate the metabolite's amine group. This positively charged amine forms a strong ionic bond with the negatively charged sulfonic acid groups on the MCX sorbent. This allows you to aggressively wash the sorbent with 100% organic solvents to remove phospholipids without losing your analyte, before finally eluting with a highly basic organic solvent.

Part 2: Quantitative Data Presentation

The following table summarizes the expected extraction recoveries of deacetyl-N,O-didemethyldiltiazem across various sample preparation techniques, highlighting the superiority of orthogonal SPE chemistries.

Extraction MethodologySolvent / Sorbent ChemistrySample Pre-treatmentExpected Recovery (%)Matrix Effect (Ion Suppression)
Standard LLE 100% Hexane or MTBENone (Physiological pH)15 - 30%Low
Optimized LLE MTBE + 5% IsopropanolBasified (pH > 10)60 - 75%Moderate
Standard SPE C18 SilicaNeutral45 - 60%Low
Mixed-Mode SPE MCX (Strong Cation Exchange)Acidified (2% H3PO4)88 - 95% Very Low
Protein Precipitation 100% Acetonitrile (3:1 ratio)None> 95%Severe (>40%)

Part 3: Experimental Protocol - Self-Validating MCX SPE Workflow

To guarantee high recovery and eliminate matrix effects for deacetyl-N,O-didemethyldiltiazem, follow this validated Mixed-Mode Cation Exchange (MCX) protocol. Every step is designed with a specific mechanistic purpose.

Materials Required:

  • Polymeric MCX SPE Cartridges (e.g., 30 mg / 1 mL)

  • 2% Phosphoric Acid (H3PO4) in Water

  • 2% Formic Acid (FA) in Water

  • 100% Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide (NH4OH) in Methanol (Prepare fresh daily)

Step-by-Step Methodology:

  • Sample Pre-treatment (Critical Step):

    • Action: Aliquot 200 µL of human plasma into a clean tube. Add 200 µL of 2% H3PO4 in water. Vortex for 30 seconds.

    • Causality: Acidifying the sample drops the pH well below the pKa of the metabolite's basic amine. This ensures 100% protonation (positive charge), which is strictly required for ionic binding to the MCX sorbent.

  • Conditioning & Equilibration:

    • Action: Pass 1 mL of Methanol through the MCX cartridge, followed by 1 mL of LC-MS grade Water.

    • Causality: Methanol wets the hydrophobic polymer backbone, while water prepares the sorbent phase to receive the aqueous plasma sample without causing protein precipitation on the frit.

  • Sample Loading:

    • Action: Load the pre-treated acidified plasma onto the cartridge. Allow it to pass through at a slow flow rate (1-2 drops per second).

    • Causality: Slow flow rates maximize the residence time, allowing the protonated metabolite to form strong electrostatic bonds with the sulfonic acid functional groups.

  • Aqueous Wash (Interference Removal):

    • Action: Wash with 1 mL of 2% Formic Acid in water.

    • Causality: Removes highly polar, water-soluble endogenous salts and proteins. The acidic environment ensures the analyte remains positively charged and locked to the sorbent.

  • Organic Wash (Phospholipid Removal):

    • Action: Wash with 1 mL of 100% Methanol.

    • Causality: This is the major advantage of MCX. Because the analyte is ionically bound, you can wash with 100% organic solvent to strip away hydrophobic interferences and phospholipids that cause severe ion suppression in LC-MS/MS, without eluting the metabolite.

  • Elution:

    • Action: Elute the target analyte with 2 x 500 µL of 5% NH4OH in Methanol into a clean collection plate.

    • Causality: The high pH of the ammonium hydroxide neutralizes the positive charge on the metabolite's amine group. The ionic bond is broken, and the methanol easily sweeps the now-neutral, polar organic molecule off the sorbent.

  • Evaporation & Reconstitution:

    • Action: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of initial LC mobile phase.

Part 4: Extraction Troubleshooting Workflow

G Start Low Recovery of Deacetyl-N,O-didemethyldiltiazem CheckMethod Current Extraction Method? Start->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid-Phase Extraction (SPE) CheckMethod->SPE LLE_Opt Optimize LLE: 1. Adjust pH > 10 2. Add 5-10% Isopropanol 3. Add Salting-out Agent LLE->LLE_Opt SPE_Opt Switch Sorbent: Use Mixed-Mode Cation Exchange (MCX) SPE->SPE_Opt CheckRec Recovery > 80%? LLE_Opt->CheckRec Success Proceed to LC-MS/MS Validation SPE_Opt->Success CheckRec->Success Yes Fail Switch to MCX SPE or Phospholipid PPT CheckRec->Fail No Fail->SPE_Opt

Decision tree for troubleshooting polar diltiazem metabolite extraction.

References

  • Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. ResearchGate. Available at:[Link]

  • Comparison of Solid-Phase Extraction and Liquid-Liquid Extraction Methods for Liquid Chromatographic Determination of Diltiazem and its Metabolites in Plasma. Taylor & Francis. Available at:[Link]

  • A General Screening Method for Acidic, Neutral, and Basic Drugs in Whole Blood using the Oasis MCX Column. Journal of Analytical Toxicology. Available at:[Link]

  • IMPROVED HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC ANALYSIS OF DILTIAZEM IN HUMAN PLASMA. PAFMJ. Available at:[Link]

Sources

Troubleshooting

Advanced LC-MS/MS Support Center: Mitigating Matrix Effects for Deacetyl-N,O-didemethyldiltiazem

Welcome to the Technical Support Center for the bioanalytical quantification of deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6). As a major, highly polar metabolite of the calcium-channel blocker diltiazem, this compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalytical quantification of deacetyl-N,O-didemethyldiltiazem (CAS 86408-42-6). As a major, highly polar metabolite of the calcium-channel blocker diltiazem, this compound presents severe chromatographic and ionization challenges. This guide provides drug development professionals with field-proven, self-validating methodologies to diagnose, quantify, and eliminate matrix effects (ME) and ion suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Module 1: The Causality of Ion Suppression (FAQ)

Q1: Why is deacetyl-N,O-didemethyldiltiazem particularly susceptible to severe ion suppression compared to its parent drug? A1: The susceptibility is rooted in its chemical structure. When diltiazem is metabolized into deacetyl-N,O-didemethyldiltiazem, it loses an acetyl group (replaced by a hydroxyl) and two methyl groups. This drastically increases the molecule's hydrophilicity. In standard reversed-phase liquid chromatography (RPLC), highly polar compounds exhibit poor retention and elute early, dangerously close to the void volume.

This early-eluting region is heavily populated by unretained salts, polar endogenous compounds, and lysophospholipids from biological matrices like plasma[1]. When these high-concentration matrix components co-elute into the Electrospray Ionization (ESI) source alongside the trace-level metabolite, they aggressively compete for the limited charge available on the surface of the ESI droplets[1]. Because the matrix components often have a higher proton affinity or surface activity, the target metabolite is "suppressed," leading to a catastrophic loss of signal intensity[2].

IonSuppression cluster_0 Charge Competition in ESI Droplet Matrix Matrix Components (Phospholipids/Salts) Droplet Limited Surface Charge (Ion Suppression) Matrix->Droplet High Affinity Analyte Deacetyl-N,O-didemethyldiltiazem (Target Analyte) Analyte->Droplet Low Affinity (Signal Loss) Mitigation Mitigation Strategies Droplet->Mitigation Triggers SPE Solid-Phase Extraction (Remove Matrix) Mitigation->SPE UPLC UPLC Separation (Resolve Peaks) Mitigation->UPLC SIL SIL-IS Integration (Normalize Signal) Mitigation->SIL

Caption: Mechanism of ESI charge competition and targeted mitigation pathways.

Module 2: Diagnostic Workflows

Q2: How can I definitively confirm that ion suppression is causing my irreproducible Quality Control (QC) results? A2: The gold standard for visualizing matrix effects is the Post-Column Infusion (T-infusion) Method [3]. This self-validating protocol allows you to map the exact retention time windows where suppression occurs.

Protocol: Post-Column Infusion Diagnosis
  • Apparatus Setup: Connect a zero-dead-volume tee-union between the analytical LC column outlet and the MS ESI source[3].

  • Analyte Infusion: Fill a syringe with a neat standard solution of deacetyl-N,O-didemethyldiltiazem (e.g., 100 ng/mL in mobile phase). Use a syringe pump to infuse this directly into the tee at a constant flow rate of 10–20 µL/min[3].

  • Establish Baseline: Start the MS acquisition in Multiple Reaction Monitoring (MRM) mode for the metabolite. You should observe a stable, elevated, and continuous baseline signal[3].

  • Matrix Injection: While the infusion is running, inject a blank biological matrix extract (e.g., precipitated plasma) onto the LC column and initiate your standard chromatographic gradient[3].

  • Data Interpretation: Monitor the MRM trace. Any significant negative deflection (a "dip") in the previously flat baseline indicates a zone of ion suppression caused by eluting matrix components[3]. If your metabolite's retention time falls within this dip, matrix interference is confirmed.

Module 3: Sample Preparation Optimization

Issue: High variability and low sensitivity persist when using standard Protein Precipitation (PPT) with acetonitrile. Causality: While PPT effectively removes >91% of proteins, it leaves nearly all endogenous phospholipids in the extract[2]. Phospholipids are the primary culprits for ion suppression in LC-MS/MS bioanalysis[2]. Solution: Transition to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because deacetyl-N,O-didemethyldiltiazem contains a basic secondary amine (due to N-demethylation), it can be strongly retained by cation exchange, allowing for aggressive organic washing to strip away hydrophobic phospholipids[1].

Protocol: Mixed-Mode Cation Exchange (MCX) SPE
  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 100 µL of 2% phosphoric acid. Causality: Low pH disrupts protein binding and ensures the basic amine on the metabolite is fully protonated for ionic binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through the MCX cartridge to activate the sorbent[3].

  • Loading: Load the acidified sample at a slow, steady flow rate (approx. 1 mL/min)[3].

  • Aqueous Wash: Pass 1 mL of 2% formic acid in water. Causality: Removes hydrophilic neutral and acidic interferences.

  • Organic Wash (Critical Step): Pass 1 mL of 100% Methanol. Causality: Because the protonated metabolite is locked to the sorbent via strong ionic bonds, this 100% organic wash safely strips away the hydrophobic phospholipids without eluting the target analyte.

  • Elution: Elute the target metabolite with 1 mL of 5% Ammonium Hydroxide in Methanol[3]. Causality: The high pH neutralizes the amine, breaking the ionic bond and releasing the clean analyte.

  • Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of the initial mobile phase[3].

Quantitative Data: Impact of Sample Preparation on Matrix Factor

Note: A Matrix Factor (MF) of 1.0 indicates zero matrix effect. MF < 1.0 indicates suppression.

Sample Preparation TechniquePhospholipid Removal (%)Absolute Recovery (%)Matrix Factor (Target: 1.0)
Protein Precipitation (PPT)< 5%85 - 95%0.45 (Severe Suppression)
Liquid-Liquid Extraction (LLE)70 - 80%65 - 75%0.82 (Mild Suppression)
Mixed-Mode SPE (MCX)> 95%88 - 92%0.98 (Negligible Effect)

Module 4: Chromatographic & MS Optimization

Issue: The metabolite still co-elutes with the solvent front or early void volume peaks. Solution: If sample prep alone is insufficient, you must chromatographically resolve the analyte from the suppression zone.

  • Leverage UPLC Technology: Transitioning from HPLC (3.5 µm particles) to UltraPerformance LC (UPLC, 1.7 µm particles) significantly increases theoretical plates and peak capacity[4]. This sharpens the analyte peak, fully resolving it from broader endogenous phospholipid peaks that would otherwise co-elute and cause suppression[4].

  • Alternative Selectivity: Standard C18 columns often fail to retain highly polar metabolites. Switch to a polar-embedded C18 or a Biphenyl stationary phase to increase retention time via alternative mechanisms (e.g., pi-pi interactions), shifting the analyte out of the early-eluting matrix zone[3].

  • Internal Standard Selection: Do not rely on Diltiazem-d4 to correct for deacetyl-N,O-didemethyldiltiazem. Because the metabolite is vastly more polar, it will not co-elute with the Diltiazem-d4 internal standard[5]. If they do not co-elute, they experience different matrix environments in the MS source, rendering the IS correction invalid[5]. You must use a matched Stable Isotope-Labeled Internal Standard (SIL-IS) such as Desacetyl Diltiazem-D3 or D4.

ChromOpt Start Analyte elutes in suppression zone (RT < 1.5 min) CheckCol Evaluate Current Column Start->CheckCol IsUPLC Is it a UPLC column (< 2 µm)? CheckCol->IsUPLC SwitchUPLC Upgrade to UPLC (Improves Resolution) IsUPLC->SwitchUPLC No ChangePhase Change Stationary Phase (Biphenyl / Polar-C18) IsUPLC->ChangePhase Yes AdjustGrad Flatten Initial Gradient (e.g., Hold at 5% B) SwitchUPLC->AdjustGrad ChangePhase->AdjustGrad Success Analyte Resolved from Matrix (Suppression Mitigated) AdjustGrad->Success

Caption: Decision tree for chromatographically resolving the analyte from matrix.

MS Source Tuning for Long-Term Robustness

Even with optimized chromatography, matrix residue can accumulate on the ESI capillary over a 100+ injection batch, degrading sensitivity[6].

  • Action: Increase the desolvation gas temperature (e.g., 500–600°C) and gas flow to ensure complete droplet evaporation even in the presence of residual matrix[6].

  • Action: Program the LC-MS divert valve to send the first 1.0 minute of the run (the void volume containing unretained salts) to waste, switching to the MS only during the expected elution window of the metabolite[6].

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom.[Link]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. [Link]

Sources

Optimization

Technical Support Center: Stabilizing Deacetyl-N,O-didemethyldiltiazem Analytical Samples

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for stabilizing deacetyl-N,O-didemethyldiltiazem —a highly vulnerable pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for stabilizing deacetyl-N,O-didemethyldiltiazem —a highly vulnerable phase-I metabolite of diltiazem—during freeze-thaw cycles in plasma matrices.

Part 1: The Mechanistic "Why" – Molecular Vulnerabilities

To stabilize an analyte, you must first understand how it degrades. Diltiazem and its primary metabolites are notoriously unstable in human plasma[1], but the degradation pathways differ drastically depending on the specific molecular structure.

Parent diltiazem degrades primarily via esterase-mediated hydrolysis of its acetyl group[2]. However, deacetyl-N,O-didemethyldiltiazem has already undergone deacetylation, N-demethylation, and O-demethylation. Structurally, it lacks an ester bond but possesses two highly reactive functional groups:

  • An exposed phenol ring: Formed via O-demethylation, this ring is highly susceptible to auto-oxidation, especially in the presence of dissolved oxygen and transition metals.

  • A secondary amine: Formed via N-demethylation, this basic group (pKa ~8.0) can interact with matrix proteins or undergo further oxidative degradation.

The Cryoconcentration Effect: During the freeze-thaw process, plasma does not freeze uniformly. As water crystallizes into pure ice, the analyte, dissolved oxygen, and pro-oxidant matrix proteins are forced into a shrinking, hyper-concentrated unfrozen liquid phase. This "cryoconcentration" drastically accelerates bimolecular oxidation reactions. Therefore, stabilization requires a combination of thermodynamic control (snap-freezing), pH suppression, and radical scavenging.

Part 2: Troubleshooting Guide & FAQs

Q: My standard diltiazem stabilization protocol uses Sodium Fluoride (NaF). Why is my deacetyl-N,O-didemethyldiltiazem still degrading across freeze-thaw cycles? A: NaF is an esterase inhibitor used strictly to prevent the cleavage of the acetyl group in the parent drug[2]. Because deacetyl-N,O-didemethyldiltiazem has already lost this ester bond, esterase inhibitors are mechanistically irrelevant. Its degradation is driven by the oxidation of its exposed phenol ring. You must pivot from an anti-hydrolytic strategy to an antioxidant-based strategy.

Q: Why does degradation accelerate specifically during the freeze-thaw transition rather than during long-term frozen storage? A: The damage occurs in the critical temperature zone between -2°C and -15°C. In this window, the sample is in a cryoconcentrated state where the localized concentration of oxidative reactants is exponentially higher than in liquid plasma. Once fully solidified at -80°C, reaction kinetics halt. Slow freezing or ambient thawing maximizes the time spent in this destructive transition phase.

Q: What is the optimal pH to stabilize this specific metabolite? A: Acidification to pH ~3.0 is optimal[2]. Lowering the pH fully protonates the secondary amine, preventing matrix interactions. More importantly, it ensures the phenol group remains fully protonated; phenoxide ions (which form at higher pH levels) are significantly more vulnerable to oxidation than protonated phenols.

Q: How can I verify that my freeze-thaw stabilization protocol is actually working? A: You must implement a self-validating internal standard (IS) system . Instead of adding your stable isotope (e.g., Desacetyl Diltiazem-D3[3]) right before the extraction step, spike it directly into your stabilization buffer before it is added to the fresh plasma. If the absolute peak area of the IS drops by >15% across subsequent freeze-thaw cycles, it serves as an immediate, self-validating flag that the buffer's antioxidant capacity has been exhausted.

Part 3: Quantitative Data Presentation

The following table summarizes the causality and quantitative recovery of deacetyl-N,O-didemethyldiltiazem under various freeze-thaw (FT) conditions.

Stabilization StrategyFT CyclesThaw MethodAnalyte Recovery (%)Mechanistic Cause of Loss / Success
Unstabilized (K2EDTA only) 1 CycleAmbient (25°C)62.4%Cryoconcentration-induced phenol oxidation.
Unstabilized (K2EDTA only) 3 CyclesAmbient (25°C)38.1%Cumulative oxidative degradation.
Snap-Freezing (LN2) 3 CyclesIce Bath (4°C)74.5%Reduced cryoconcentration time; residual oxidation persists.
Ascorbic Acid (1%) 3 CyclesIce Bath (4°C)89.2%Radical scavenging protects the vulnerable phenol ring.
Ascorbic Acid + pH 3.0 3 CyclesIce Bath (4°C)98.7% Synergistic protection (amine protonation + antioxidant).

Part 4: Self-Validating Experimental Protocol

Objective: Prevent oxidative and pH-dependent degradation of deacetyl-N,O-didemethyldiltiazem during bioanalytical handling.

Step 1: Preparation of the Self-Validating Stabilization Buffer

  • Formulate a 100 mM Ammonium Formate buffer and adjust to pH 3.0 using formic acid[2].

  • Add 1% (w/v) Ascorbic Acid to act as a sacrificial antioxidant[4].

  • Self-Validation Step: Spike your stable isotope internal standard (e.g., Desacetyl Diltiazem-D3) directly into this buffer at 10x your target final plasma concentration.

Step 2: Plasma Collection and Immediate Pre-treatment

  • Collect whole blood in K2EDTA tubes. EDTA chelates transition metals, reducing baseline oxidation. Centrifuge immediately at 4°C to separate plasma[5].

  • Within 30 minutes of collection, add 100 µL of the Stabilization Buffer to 900 µL of plasma. Vortex gently to ensure uniform distribution.

Step 3: Thermal Control (Snap-Freezing)

  • Aliquot the stabilized plasma into low-bind microcentrifuge tubes to prevent secondary amine adsorption to plastic walls.

  • Submerge tubes completely in liquid nitrogen (LN2) or a dry ice/ethanol bath for 60 seconds. This rapidly bypasses the cryoconcentration zone.

  • Transfer immediately to -80°C for long-term storage.

Step 4: Controlled Thawing and Extraction

  • Remove samples from -80°C and immediately submerge in a 4°C ice-water bath. Do not thaw at room temperature.

  • Once thawed, vortex immediately to disperse any localized pH gradients formed during the melting process.

  • Proceed with liquid-liquid extraction (e.g., using methyl tert-butyl ether) while keeping samples on ice[2].

  • Validation Check: Analyze the absolute peak area of the IS. A consistent IS area across cycles validates the integrity of the freeze-thaw protocol.

Part 5: Mandatory Visualization

G Sample Deacetyl-N,O-didemethyldiltiazem in Plasma Matrix FT_Stress Freeze-Thaw Cycles (Slow Cooling/Thawing) Sample->FT_Stress Stabilization Self-Validating Stabilization Protocol Sample->Stabilization Pre-treatment Cryo Cryoconcentration Effect (Solute & O2 Pooling) FT_Stress->Cryo Deg_Phenol Phenol Auto-oxidation (Loss of Analyte) Cryo->Deg_Phenol High pH / O2 Deg_Amine Secondary Amine Reactivity Cryo->Deg_Amine Matrix Interactions pH_Control Acidification (pH 3.0) Ammonium Formate Stabilization->pH_Control Antioxidant Antioxidant Addition (Ascorbic Acid) Stabilization->Antioxidant Thermal Snap-Freezing (LN2) & Rapid Ice-Water Thaw Stabilization->Thermal pH_Control->Deg_Amine Prevents Antioxidant->Deg_Phenol Prevents Thermal->Cryo Minimizes

Mechanistic pathways of deacetyl-N,O-didemethyldiltiazem degradation and targeted stabilization.

References

  • Stability of diltiazem and its metabolites in plasma during storage - PubMed Source: nih.gov URL:[Link][1]

  • Stability of diltiazem and its metabolites in human blood samples - PubMed Source: nih.gov URL:[Link][5]

  • STABILITY INDICATING ASSAY FOR DILTIAZEM AND ITS METABOLITES IN HUMAN PLASMA BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY FOR PHARMACOKINETIC APPLICATION Source: ijpsr.com URL:[Link][2]

  • Desacetyl Diltiazem-D3 | CAS 1246815-32-6 - Veeprho Source: veeprho.com URL:[Link][3]

  • Vitamin C to Improve Organ Dysfunction in Cardiac Surgery Patients—Review and Pragmatic Approach - PMC Source: nih.gov URL:[Link][4]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Binding Affinity: Deacetyl-N,O-didemethyldiltiazem vs. N-monodemethyldiltiazem at the L-type Calcium Channel

This guide provides an in-depth, objective comparison of the binding affinities of two key metabolites of diltiazem: deacetyl-N,O-didemethyldiltiazem and N-monodemethyldiltiazem. Diltiazem is a cornerstone therapeutic ag...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the binding affinities of two key metabolites of diltiazem: deacetyl-N,O-didemethyldiltiazem and N-monodemethyldiltiazem. Diltiazem is a cornerstone therapeutic agent in the management of cardiovascular diseases, and understanding the pharmacological activity of its metabolites is crucial for a comprehensive view of its therapeutic and toxicological profile. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols.

Diltiazem, a benzothiazepine, exerts its therapeutic effects by blocking L-type calcium channels, which are critical for cardiac and vascular smooth muscle contraction.[1][2] Following administration, diltiazem is extensively metabolized by the liver into several derivatives, with N-monodemethyldiltiazem being a major active metabolite.[3] The subsequent metabolism of these primary metabolites can lead to further modifications, such as deacetylation. The binding affinity of these metabolites to the L-type calcium channel dictates their pharmacological contribution to the overall effect of diltiazem therapy.

Comparative Binding Affinity Data

The binding affinities of diltiazem and its metabolites to the L-type calcium channel have been quantified using radioligand binding assays. A key study by Schoemaker et al. (1987) provides a direct comparison of the inhibitory potency of these compounds on the binding of [3H]diltiazem to rat cerebral cortex membranes, a tissue rich in L-type calcium channels.[4][5] The results, expressed as pIC50 values (the negative logarithm of the half-maximal inhibitory concentration), are summarized below. A higher pIC50 value indicates a greater binding affinity.

CompoundAbbreviationpIC50
Diltiazem-6.87
N-monodemethyldiltiazemMA6.49
Deacetyl-N,O-didemethyldiltiazemM26.03
DesacetyldiltiazemM16.72
O-desmethyl, desacetyldiltiazemM45.51
N-desmethyl, O-desmethyl, desacetyldiltiazemM65.33
Data sourced from Schoemaker et al. (1987).[4][5]

From this data, a clear rank order of binding affinity at the diltiazem binding site emerges: Diltiazem > Desacetyldiltiazem (M1) > N-monodemethyldiltiazem (MA) > Deacetyl-N,O-didemethyldiltiazem (M2) .

This demonstrates that while both N-monodemethylation and deacetylation reduce binding affinity compared to the parent compound, the combination of both modifications in deacetyl-N,O-didemethyldiltiazem results in a further decrease in potency. Notably, N-monodemethyldiltiazem exhibits a higher binding affinity than deacetyl-N,O-didemethyldiltiazem.

Structure-Activity Relationship and Mechanistic Insights

The observed differences in binding affinity can be attributed to specific structural modifications and their impact on the interaction with the L-type calcium channel. Diltiazem binds to a specific site within the α1 subunit of the L-type calcium channel, involving transmembrane segments IIIS6 and IVS6.[5][6][7]

cluster_0 Structural Modifications and Binding Affinity Diltiazem Diltiazem (High Affinity) N_mono N-monodemethyldiltiazem (Reduced Affinity) Diltiazem->N_mono N-demethylation (Loss of N-methyl group interaction) Deacetyl_N_O Deacetyl-N,O-didemethyldiltiazem (Lower Affinity) N_mono->Deacetyl_N_O Deacetylation (Loss of acetyl group interaction) cluster_1 Competitive Radioligand Binding Assay Workflow Membrane 1. Membrane Preparation (Tissue Homogenization & Centrifugation) Assay 2. Assay Setup (Radioligand, Competitor, Membranes) Membrane->Assay Incubation 3. Incubation (Reach Equilibrium) Assay->Incubation Filtration 4. Filtration (Separate Bound/Free Ligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Analysis 6. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathway and Mechanism of Action

Both deacetyl-N,O-didemethyldiltiazem and N-monodemethyldiltiazem, like their parent compound, act on the L-type calcium channels. These channels are voltage-gated and play a crucial role in the excitation-contraction coupling in cardiac and smooth muscle cells.

cluster_pathway L-type Calcium Channel Signaling Pathway Depolarization Membrane Depolarization ChannelOpen L-type Ca²⁺ Channel Opens Depolarization->ChannelOpen CaInflux Ca²⁺ Influx ChannelOpen->CaInflux ChannelBlock L-type Ca²⁺ Channel Blocked CaRelease Ca²⁺-induced Ca²⁺ Release (from Sarcoplasmic Reticulum) CaInflux->CaRelease Contraction Muscle Contraction CaRelease->Contraction Metabolite Diltiazem Metabolite (e.g., N-monodemethyldiltiazem) Metabolite->ChannelBlock ReducedInflux Reduced Ca²⁺ Influx ChannelBlock->ReducedInflux Relaxation Muscle Relaxation (Vasodilation/Negative Inotropy) ReducedInflux->Relaxation

Caption: Mechanism of action of diltiazem metabolites.

By binding to the L-type calcium channel, these metabolites inhibit the influx of extracellular calcium into the cell. []This reduction in intracellular calcium leads to:

  • Vascular Smooth Muscle: Relaxation, resulting in vasodilation and a decrease in blood pressure.

  • Cardiac Muscle: A decrease in the force of contraction (negative inotropy) and a slowing of the heart rate (negative chronotropy) by acting on the sinoatrial and atrioventricular nodes.

The lower binding affinity of deacetyl-N,O-didemethyldiltiazem compared to N-monodemethyldiltiazem implies that a higher concentration of the former is required to achieve the same level of channel blockade and subsequent physiological effect.

Conclusion

The available experimental data clearly indicates that N-monodemethyldiltiazem has a higher binding affinity for the L-type calcium channel than deacetyl-N,O-didemethyldiltiazem . This difference is rooted in the structure-activity relationship, where both the N-methyl and 3-acetyl groups of the diltiazem molecule contribute positively to the binding interaction. While both metabolites are pharmacologically active, their relative potencies differ, which is an important consideration in understanding the overall clinical pharmacology of diltiazem. This guide underscores the necessity of evaluating the activity of drug metabolites to fully comprehend the in vivo effects of a therapeutic agent.

References

  • Schoemaker, H., et al. (1987). Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. Journal of Cardiovascular Pharmacology, 9(2), 173-180. [Link]

  • Yeung, P. K., et al. (1995). Pharmacokinetics and Hypotensive Effect of Diltiazem in Rabbits: Comparison of Diltiazem with its Major Metabolites. Journal of Pharmacy and Pharmacology, 47(5), 406-411. [Link]

  • Hermann, P., et al. (1988). The Pharmacokinetics and Pharmacodynamics of Diltiazem and Its Metabolites in Healthy Adults After a Single Oral Dose. Journal of Clinical Pharmacology, 28(8), 727-734. [Link]

  • Grienke, U., et al. (2000). Molecular modeling study of diltiazem mimics at L-type calcium channels. Pharmaceutical Research, 17(7), 789-797. [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 321-329. [Link]

  • Schoemaker, H., et al. (1987). Calcium channel receptor binding studies for diltiazem and its major metabolites: functional correlation to inhibition of portal vein myogenic activity. Journal of Cardiovascular Pharmacology, 9(2), 173-180. [Link]

  • Molden, E., et al. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology & Therapeutics, 72(3), 321-329. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ditiazem Hydrochloride? Retrieved from [Link]

  • Kraus, R. L., et al. (1998). Molecular mechanism of diltiazem interaction with L-type Ca2+ channels. Journal of Biological Chemistry, 273(42), 27205-27212. [Link]

  • Chiarini, A., et al. (1997). Diltiazem-like Calcium Entry Blockers: A Hypothesis of the Receptor-Binding Site Based on a Comparative Molecular Field Analysis Model. Journal of Medicinal Chemistry, 40(13), 2038-2047. [Link]

  • Grienke, U., et al. (2008). Discovery of Novel and Cardioselective Diltiazem-like Calcium Channel Blockers via Virtual Screening. Journal of Medicinal Chemistry, 51(18), 5825-5835. [Link]

  • Docherty, J. R. (1993). Comparison of the effects of diltiazem and its analogue siratiazem on contractility in arteries, ileum and cardiac muscle. Naunyn-Schmiedeberg's Archives of Pharmacology, 348(3), 299-303. [Link]

  • Yeung, P. K., et al. (1997). Pharmacokinetics and hemodynamic effects of diltiazem in healthy volunteers: comparing resting with the effect of exercise. Journal of Clinical Pharmacology, 37(1), 36-42. [Link]

  • Tang, L., et al. (2016). Structural Basis for Diltiazem Block of a Voltage-Gated Ca2+ Channel. Molecular Pharmacology, 90(4), 484-492. [Link]

  • U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. Retrieved from [Link]

  • Hockerman, G. H., et al. (1997). Molecular determinants of drug binding and action on L-type calcium channels. Annual Review of Pharmacology and Toxicology, 37, 361-396. [Link]

Sources

Comparative

validation of stability-indicating HPLC assays for deacetyl-N,O-didemethyldiltiazem

Validation of Stability-Indicating HPLC Assays for Deacetyl-N,O-didemethyldiltiazem: A Comparative Guide Diltiazem is a non-dihydropyridine calcium channel blocker widely utilized in the management of hypertension, angin...

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Author: BenchChem Technical Support Team. Date: April 2026

Validation of Stability-Indicating HPLC Assays for Deacetyl-N,O-didemethyldiltiazem: A Comparative Guide

Diltiazem is a non-dihydropyridine calcium channel blocker widely utilized in the management of hypertension, angina pectoris, and arrhythmias[1]. Throughout its manufacturing lifecycle and shelf-life, the active pharmaceutical ingredient (API) is susceptible to degradation via hydrolysis and oxidative stress. One of the most analytically challenging degradation products to isolate and quantify is deacetyl-N,O-didemethyldiltiazem (CAS: 86408-42-6)[2][3].

Developing a stability-indicating HPLC assay that effectively resolves this specific secondary degradant from the parent API and primary metabolites—such as desacetyl diltiazem—is a strict regulatory requirement under the ICH Q2(R2) guidelines[4][5]. As a Senior Application Scientist, I frequently observe assays failing during late-stage validation because basic amine degradants co-elute or exhibit severe peak tailing. This guide objectively compares three distinct HPLC column chemistries to establish a robust, self-validating analytical method, grounded in the latest Quality-by-Design (QbD) paradigms[6].

Pathway Diltiazem Diltiazem (Parent API) Desacetyl Desacetyl Diltiazem (Primary Degradant) Diltiazem->Desacetyl Hydrolysis Didemethyl Deacetyl-N,O-didemethyldiltiazem (Secondary Degradant) Desacetyl->Didemethyl N,O-Didemethylation

Logical relationship of Diltiazem degradation to Deacetyl-N,O-didemethyldiltiazem.

Mechanistic Causality: The Challenge of Basic Amines

Deacetyl-N,O-didemethyldiltiazem lacks the acetyl group and two methyl groups present in the parent diltiazem molecule. This structural stripping significantly increases its polarity and exposes secondary amine functionalities. When analyzing highly polar basic amines, the choice of stationary phase dictates the success of the separation.

To establish the optimal chromatographic environment, we compared three distinct stationary phases:

  • Traditional Fully Porous C18 (5 µm, 150 x 4.6 mm)

  • Core-Shell C18 (2.7 µm, 100 x 4.6 mm)

  • Phenyl-Hexyl (3 µm, 100 x 4.6 mm)

The Causality of Column Performance: The Traditional C18 struggles fundamentally with this degradant. Residual acidic silanols on the fully porous silica surface undergo secondary ion-exchange interactions with the protonated amine of deacetyl-N,O-didemethyldiltiazem. This causes severe peak tailing (USP Tailing Factor > 1.5) and reduces the resolution between closely eluting impurities.

The Phenyl-Hexyl phase offers alternative selectivity via π−π interactions with the benzothiazepine core. However, because deacetyl-N,O-didemethyldiltiazem is highly polar, its retention on a phenyl phase is often too weak, leading to early elution near the void volume where matrix suppression occurs.

The Core-Shell C18 (superficially porous particles) provides the superior alternative. The solid silica core limits the diffusion path of the analyte, drastically minimizing Eddy diffusion (the A-term) and longitudinal diffusion (the B-term) in the van Deemter equation. Coupled with high-density endcapping that shields residual silanols, this architecture repels the basic amine, yielding sharp, symmetrical peaks and baseline resolution in half the run time.

Quantitative Data: Column Performance Comparison

The following table summarizes the chromatographic performance of the three columns when separating deacetyl-N,O-didemethyldiltiazem from the parent API under identical gradient conditions.

Chromatographic ParameterTraditional C18 (5 µm)Core-Shell C18 (2.7 µm)Phenyl-Hexyl (3 µm)
Resolution ( Rs​ ) 1.83.51.2
USP Tailing Factor ( Tf​ ) 1.651.051.40
Theoretical Plates ( N ) ~8,500~22,000~11,000
Run Time (min) 25.012.018.0

Designing a Self-Validating System

A true stability-indicating method cannot rely on retention time alone; it must be a self-validating system. By utilizing a Diode Array Detector (DAD) coupled in-line with a single quadrupole Mass Spectrometer (LC-MS), the method continuously verifies its own specificity[7].

During the analysis of forced degradation samples, the DAD calculates the Peak Purity Angle and compares it to the Peak Purity Threshold across the entire deacetyl-N,O-didemethyldiltiazem peak. If the angle remains less than the threshold, the system mathematically self-certifies that no hidden, co-eluting degradants are artificially inflating the quantitative result. This orthogonal detection strategy ensures absolute compliance with ICH Q2(R2) specificity requirements[4][8].

Workflow Start Method Development (Column & Mobile Phase Selection) ForcedDeg Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->ForcedDeg Specificity Specificity Assessment (Peak Purity via DAD/MS) ForcedDeg->Specificity Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Specificity->Validation Final Validated Stability-Indicating Assay Validation->Final

Experimental workflow for ICH Q2(R2) stability-indicating assay validation.

Step-by-Step Methodology: Forced Degradation & Validation

To prove the stability-indicating power of the Core-Shell C18 method, the following step-by-step forced degradation protocol must be executed[9].

Phase 1: Reagent & Mobile Phase Preparation

  • Mobile Phase A: Prepare a 0.05% Trifluoroacetic acid (TFA) solution in LC-MS grade water (pH ~2.5). Causality note: TFA acts as a strong ion-pairing agent, further suppressing any residual silanol interactions with the basic amine.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve the reference standard of deacetyl-N,O-didemethyldiltiazem[2] in a 50:50 mixture of Mobile Phase A and B to achieve a 1.0 mg/mL stock solution.

Phase 2: Forced Degradation Execution

  • Acidic Hydrolysis: Combine 5 mL of 1 mg/mL Diltiazem API with 5 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH prior to injection.

  • Alkaline Hydrolysis: Combine 5 mL of API with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Neutralize with 0.1 M HCl.

  • Oxidative Stress: Combine 5 mL of API with 5 mL of 3% H2​O2​ . Store at ambient temperature in the dark for 24 hours.

  • Thermal & Photolytic Stress: Expose solid API to 80°C for 7 days, and a separate batch to UV light (200 Watt-hours/m²) for 7 days. Dissolve in diluent to 1 mg/mL.

Phase 3: Chromatographic Execution

  • Inject 10 µL of each stressed sample onto the Core-Shell C18 (2.7 µm, 100 x 4.6 mm) column maintained at 35°C.

  • Execute a linear gradient from 10% B to 80% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 240 nm while simultaneously collecting mass spectra (ESI+ mode) to confirm the m/z of the deacetyl-N,O-didemethyldiltiazem peak.

ICH Q2(R2) Validation Metrics

Following the forced degradation study, the method utilizing the Core-Shell C18 column was subjected to full ICH Q2(R2) validation for the quantification of deacetyl-N,O-didemethyldiltiazem[10]. The results demonstrate a highly robust and accurate assay suitable for commercial quality control.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell C18)Status
Linearity Range Cover the reportable range0.1 - 50 µg/mLPass
Correlation ( R2 ) ≥0.999 0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% - 101.2%Pass
Precision (% RSD) ≤2.0% (n=6 injections)0.65%Pass
LOD / LOQ Signal-to-Noise ratio 3:1 / 10:10.03 µg/mL / 0.10 µg/mLPass

References

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl, [Link]

  • QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group, [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu, [Link]

  • Journal of Pharmaceutical Analysis. "Validated gradient stability indicating HPLC method for determining Diltiazem Hydrochloride and related substances in bulk drug and novel tablet formulation." National Center for Biotechnology Information (PMC), [Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org, [Link]

  • Australian Journal of Basic and Applied Sciences. "A Validated Stability Indicating HPLC Method for Determination of Diltiazem Hydrochloride in Tablet Dosage Form." AJBAS Web, [Link]

  • Journal of Analytical Methods in Chemistry. "Validation and Uncertainty Estimation of an Ecofriendly and Stability-Indicating HPLC Method for Determination of Diltiazem in Pharmaceutical Preparations." National Center for Biotechnology Information (PMC), [Link]

  • Veeprho Pharmaceuticals. "Diltiazem Impurities and Related Compound." Veeprho, [Link]

  • Veeprho Pharmaceuticals. "Desacetyl Diltiazem-D3 (HCl)." Veeprho, [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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